Val-Cit-PAB-DEA-COOH
Description
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Properties
Molecular Formula |
C26H41N7O9 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
2-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxyacetic acid |
InChI |
InChI=1S/C26H41N7O9/c1-16(2)21(27)23(37)31-19(6-5-11-29-24(28)38)22(36)30-18-9-7-17(8-10-18)14-41-25(39)32(3)12-13-33(4)26(40)42-15-20(34)35/h7-10,16,19,21H,5-6,11-15,27H2,1-4H3,(H,30,36)(H,31,37)(H,34,35)(H3,28,29,38)/t19-,21-/m0/s1 |
InChI Key |
OLFIYNPPRFUFOW-FPOVZHCZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Val-Cit-PAB-DEA-COOH: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Val-Cit-PAB-DEA-COOH linker, a critical component in the design of advanced Antibody-Drug Conjugates (ADCs). We will delve into the molecular mechanics of each constituent part of the linker, detailing the established enzymatic cleavage and self-immolation cascade, and postulating the function of the DEA-COOH moiety based on available data and chemical principles. This document aims to equip researchers with the foundational knowledge required for the effective design and implementation of ADCs utilizing this sophisticated linker technology.
Core Components and Their Strategic Roles
The this compound linker is a multi-functional system designed for optimal stability in systemic circulation and efficient, specific release of a conjugated payload within the target cancer cell. Its architecture can be dissected into three key functional units: the dipeptide cleavage site (Val-Cit), the self-immolative spacer (PAB), and the payload attachment and modifying group (DEA-COOH).
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the targeted release mechanism. It is specifically engineered to be recognized and cleaved by Cathepsin B, a lysosomal protease that is significantly upregulated in the tumor microenvironment and within cancer cells. The high activity of Cathepsin B in the acidic environment of the lysosome, coupled with its low activity in the neutral pH of the bloodstream, ensures that the cytotoxic payload is preferentially liberated inside the target cells, thereby minimizing off-target toxicity.
-
p-Aminobenzyl Carbamate (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is a critical step that ensures the traceless release of the attached payload in its active form.
-
DEA-COOH Moiety: While the precise, publicly documented structure of the "DEA-COOH" component as a complete unit remains proprietary, its nomenclature suggests a diethylamine ((CH₃CH₂)₂N-) functional group and a carboxylic acid (-COOH) group. In the context of ADC linkers, such a moiety could serve several purposes:
-
Payload Attachment Point: The carboxylic acid provides a reactive handle for the conjugation of payloads containing amine or hydroxyl functionalities, forming a stable amide or ester bond.
-
Solubility and Pharmacokinetic Modulation: The inclusion of a charged group like a carboxylic acid and a tertiary amine can influence the overall physicochemical properties of the ADC, potentially improving its solubility and pharmacokinetic profile.
-
Modulation of Payload Activity: The nature of the bond connecting the payload to the DEA-COOH moiety can be designed to be stable until the self-immolation of the PAB spacer, ensuring the payload is released in its active conformation.
-
Mechanism of Action: A Step-by-Step Cascade
The release of the payload from a this compound-conjugated ADC is a sequential, multi-step process that occurs after the ADC has been internalized by the target cancer cell.
Diagram: this compound Mechanism of Action
Caption: Intracellular activation cascade of the this compound linker.
-
Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.
-
Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to the acidic environment and high concentration of lysosomal proteases.
-
Cathepsin B Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker.
-
Self-Immolation of PAB: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-electronic cascade elimination of the PAB spacer. This results in the release of the payload, which is attached via the DEA-COOH moiety, along with carbon dioxide and an aza-quinone methide byproduct.
-
Payload Activation and Action: The released payload, now unconjugated and in its active form, can diffuse out of the lysosome and bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and validation of ADCs utilizing the this compound linker. Below are outlines for key experiments.
In Vitro Linker Cleavage Assay
Objective: To determine the rate and specificity of linker cleavage by Cathepsin B.
Methodology:
-
Substrate: A fluorescently quenched substrate mimicking the Val-Cit-PAB-Payload structure or the this compound linker itself.
-
Enzyme: Purified human Cathepsin B.
-
Assay Buffer: Typically a buffer at pH 5.0-6.0 containing a reducing agent like DTT to ensure Cathepsin B activity.
-
Procedure:
-
The substrate is incubated with Cathepsin B at 37°C.
-
Cleavage of the Val-Cit bond results in the release of the fluorophore, leading to an increase in fluorescence.
-
Fluorescence is monitored over time using a plate reader.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.
-
-
Controls:
-
Substrate incubated without Cathepsin B (negative control).
-
Substrate incubated with a non-specific protease.
-
Substrate incubated in plasma or serum from different species to assess stability.
-
Diagram: In Vitro Cleavage Assay Workflow
Caption: Workflow for assessing in vitro enzymatic cleavage of the linker.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of the ADC against cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression.
-
Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Cells are incubated for a period sufficient to allow for internalization, payload release, and induction of cell death (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data that would be generated during the evaluation of an ADC utilizing the this compound linker.
Table 1: In Vitro Linker Stability and Cleavage
| Condition | Half-life (t½) |
| Human Plasma (pH 7.4) | > 200 hours |
| Mouse Plasma (pH 7.4) | > 150 hours |
| Cathepsin B (pH 5.0) | < 30 minutes |
Table 2: In Vitro Cytotoxicity (IC50 values)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-targeting ADC IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | 0.5 | > 1000 | 0.1 |
| Cell Line B | Medium | 5.2 | > 1000 | 0.1 |
| Cell Line C | Low/Negative | > 1000 | > 1000 | 0.1 |
Conclusion
The this compound linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic payloads in the form of Antibody-Drug Conjugates. Its multi-component design, featuring a highly specific enzymatic cleavage site and a self-immolative spacer, ensures payload release is predominantly confined to the intracellular environment of target cancer cells. The postulated role of the DEA-COOH moiety in providing a stable attachment point for the payload and potentially modulating the overall properties of the ADC underscores the intricate chemical engineering involved in modern ADC design. The experimental protocols and data presented herein provide a framework for the rigorous evaluation of ADCs employing this advanced linker technology, paving the way for the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
A Deep Dive into Cathepsin B-Mediated Cleavage of the Val-Cit Linker in Antibody-Drug Conjugates
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism underpinning the efficacy of numerous antibody-drug conjugates (ADCs): the enzymatic cleavage of the valine-citrulline (Val-Cit) linker by Cathepsin B. This process is fundamental to the targeted release of cytotoxic payloads within tumor cells, a cornerstone of modern ADC design.[1] This document outlines the molecular interactions, the critical role of the self-immolative spacer, quantitative data on cleavage kinetics, and detailed experimental protocols for assessing linker stability and function.
The Key Players: Cathepsin B and the Val-Cit-PABC Linker
At the heart of this targeted drug release strategy are two key components: the lysosomal cysteine protease Cathepsin B and the meticulously designed Val-Cit-PABC linker.
Cathepsin B: Primarily located in the lysosomes, cellular organelles responsible for degradation and recycling, Cathepsin B plays a crucial role in protein turnover.[1][2] Its enzymatic activity relies on a Cys-His catalytic dyad within its active site.[1] A distinctive feature of Cathepsin B is its "occluding loop," which allows it to function as both an endopeptidase, cleaving within a peptide chain, and an exopeptidase, cleaving from the end of a chain.[1] Critically for ADC therapy, Cathepsin B is frequently overexpressed in a variety of tumor types and exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).
The Val-Cit-PABC Linker: This linker system is a sophisticated, multi-part construct engineered for stability in circulation and efficient, traceless drug release within the target cell. It is the most widely used and well-characterized protease-cleavable linker in clinically approved and investigational ADCs. Its primary components are:
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Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of Cathepsin B's active site.
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Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.
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p-aminobenzyl carbamate (PABC): This self-immolative spacer is crucial for the efficient release of the unmodified payload.
The Mechanism of Cleavage and Payload Release
The release of the cytotoxic payload from an ADC employing a Val-Cit-PABC linker is a sequential, multi-step process that begins after the ADC has been internalized by a target cancer cell.
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ADC Internalization: The ADC binds to a specific antigen on the cancer cell surface and is brought into the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the endosomal-lysosomal compartment.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer. While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, studies have shown that other cathepsins, such as L, S, and F, can also contribute to this process.
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Self-Immolation of the PABC Spacer: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction in the PABC spacer. This "self-immolative" cascade results in the release of the unmodified, fully active cytotoxic drug. The use of the PABC spacer is critical as directly attaching the payload to the Val-Cit moiety can sterically hinder the enzyme's access and lead to inefficient drug release.
Below is a diagram illustrating the signaling pathway of ADC internalization and payload release.
References
The Cornerstone of Controlled Drug Release: An In-depth Technical Guide to the Role of the PAB Self-Immolative Spacer in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals deeply vested in the field of antibody-drug conjugates (ADCs), the sophisticated design of the linker system is paramount to achieving therapeutic success. Among the critical components of modern ADCs, the p-aminobenzyl (PAB) self-immolative spacer stands out as a cornerstone technology. This guide provides a comprehensive technical overview of the PAB spacer, detailing its mechanism of action, its impact on ADC stability and efficacy, and the experimental protocols used for its evaluation.
The Fundamental Role of the PAB Spacer: Ensuring Targeted and Efficient Payload Delivery
The primary function of the PAB self-immolative spacer is to act as a stable bridge between the monoclonal antibody and the potent cytotoxic payload, ensuring the drug remains inactive until it reaches the target cancer cell.[1] Its design facilitates a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—only after the ADC has been internalized by the target cell and a specific enzymatic cleavage event has occurred.[2] This controlled release mechanism is crucial for:
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Preventing Premature Drug Release: The PAB linker, in conjunction with its trigger, is engineered to be stable in the systemic circulation, minimizing off-target toxicity to healthy tissues.[1][3]
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Ensuring Efficient Payload Delivery: Upon internalization into the lysosome of a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.[1]
-
Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.
The Mechanism of Action: A Cascade of Electronic Elimination
The self-immolative cascade of the PAB spacer is a well-characterized process predicated on a 1,6-elimination reaction. This electronic cascade is typically initiated by the enzymatic cleavage of a promoiety, most a dipeptide like valine-citrulline (Val-Cit), by lysosomal proteases such as cathepsin B. The cleavage unmasks an aniline nitrogen, which initiates a rapid and irreversible fragmentation of the spacer, leading to the release of the unmodified cytotoxic drug.
The key steps of the mechanism are as follows:
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Enzymatic Cleavage: The ADC, having been internalized into the target cancer cell's lysosome, is exposed to proteases like cathepsin B. This enzyme specifically cleaves the peptide bond between the citrulline and the PAB moiety.
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Initiation of 1,6-Elimination: The newly exposed amino group of the p-aminobenzyl moiety initiates a 1,6-elimination reaction.
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Fragmentation and Payload Release: This electronic cascade results in the fragmentation of the spacer, releasing the unmodified payload, carbon dioxide, and an azaquinone methide byproduct.
Quantitative Data on PAB Spacer Performance
The performance of ADCs containing PAB spacers is evaluated based on several quantitative parameters. The following tables summarize representative data from hypothetical studies to illustrate key performance indicators.
Table 1: Stability of Val-Cit-PAB-Payload in Plasma
| Incubation Time (hours) | Human Plasma (% Intact ADC) | Mouse Plasma (% Intact ADC) |
| 0 | 100 | 100 |
| 24 | 98 | 85 |
| 48 | 95 | 70 |
| 72 | 92 | 55 |
Note: The instability in mouse plasma for some linker-payloads is a known challenge that may require chemical modifications to the linker for improved stability in preclinical mouse models.
Table 2: Cathepsin B-Mediated Drug Release Kinetics
| Time (minutes) | % Drug Release |
| 0 | 0 |
| 15 | 25 |
| 30 | 50 |
| 60 | 85 |
| 120 | 98 |
Table 3: In Vitro Cytotoxicity of an ADC with PAB Spacer
| Cell Line | Antigen Expression | IC50 (nM) |
| Cancer Cell Line A | High | 0.5 |
| Cancer Cell Line B | Low | 50 |
| Normal Cell Line | Negative | >1000 |
Detailed Experimental Protocols
Accurate assessment of PAB spacer function requires robust experimental protocols. The following provides a detailed methodology for key experiments.
4.1. Plasma Stability Assay
Objective: To determine the stability of the ADC in plasma and assess the extent of premature drug release.
Materials:
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ADC construct
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Human and mouse plasma (citrated)
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Phosphate-buffered saline (PBS)
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HPLC system with a suitable column (e.g., C18)
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Mass spectrometer (for identification of metabolites)
Protocol:
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Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma.
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Incubate the samples at 37°C.
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At designated time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
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Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
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Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
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Analyze the supernatant by HPLC to quantify the amount of intact ADC and any released drug.
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Use mass spectrometry to confirm the identity of the detected species.
4.2. In Vitro Drug Release Assay
Objective: To measure the rate of drug release from the ADC in the presence of a target enzyme (e.g., Cathepsin B).
Materials:
-
ADC construct
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Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
HPLC system
Protocol:
-
Prepare a reaction mixture containing the ADC (final concentration 50 µg/mL) in the assay buffer.
-
Initiate the reaction by adding Cathepsin B (final concentration 1 µM).
-
Incubate the reaction at 37°C.
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At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
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Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Centrifuge the samples to pellet precipitated protein.
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Analyze the supernatant by HPLC to quantify the concentration of the released free drug.
Impact on ADC Efficacy and Stability
The choice of the PAB spacer and its associated trigger has a profound impact on the overall performance of an ADC.
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Efficacy: The rate of self-immolation can influence the efficacy of the ADC. A slow release may result in reduced potency. For instance, when the PAB spacer is connected as an ether to a phenol-containing payload, the immolation can be slow, leading to a loss of potency. The electronic properties of the payload can affect the rate of immolation, with electron-withdrawing groups on a phenolic payload accelerating the release.
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Stability: The stability of the linker in systemic circulation is critical to minimize off-target toxicity. The Val-Cit-PAB system is generally stable in human plasma but can show instability in mouse plasma due to the activity of certain mouse-specific carboxylesterases. This has led to the development of modified PAB linkers to improve stability in preclinical mouse models.
Conclusion
The p-aminobenzyl self-immolative spacer is a critical and elegantly designed component of modern ADCs. Its ability to provide a stable linkage in circulation and undergo rapid, triggered release of the active payload within target cancer cells is fundamental to the success of this therapeutic modality. A thorough understanding of its mechanism, coupled with robust quantitative and experimental evaluation, is essential for the development of safe and effective antibody-drug conjugates. The continued innovation in spacer technology will undoubtedly lead to the next generation of highly targeted and potent cancer therapies.
References
An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC.[1][] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, while enabling efficient payload liberation at the tumor site.[1][3][4] Cleavable linkers are designed to achieve this controlled release by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.
This technical guide provides a comprehensive overview of cleavable linkers used in ADC development. It delves into the core principles of different cleavage strategies, presents quantitative data for linker comparison, details key experimental protocols for their evaluation, and visualizes complex biological and experimental processes.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers can be broadly categorized into three main types based on their cleavage mechanism: pH-sensitive, protease-sensitive, and glutathione-sensitive linkers.
pH-Sensitive (Acid-Labile) Linkers
These linkers are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) following ADC internalization. Hydrazone linkers are the most common type of acid-labile linker.
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Mechanism: The acidic environment protonates the linker, making it susceptible to hydrolysis and subsequent payload release. The rate of cleavage is dependent on the specific chemical structure of the linker and the pH of the environment.
Protease-Cleavable Linkers
This class of linkers incorporates a peptide sequence that is specifically recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.
-
Mechanism: Upon internalization and trafficking to the lysosome, proteases cleave the peptide bond within the linker, liberating the cytotoxic payload. The dipeptide valine-citrulline (Val-Cit or vc) is a widely used motif, readily cleaved by cathepsin B.
Glutathione-Sensitive (Disulfide) Linkers
These linkers utilize a disulfide bond that is stable in the bloodstream but is rapidly reduced and cleaved in the intracellular environment, which has a significantly higher concentration of glutathione (GSH), a reducing agent.
-
Mechanism: The high intracellular GSH concentration (1-10 mM) compared to the plasma concentration (~5 µM) facilitates the reduction of the disulfide bond, leading to the release of the payload inside the target cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Caption: Mechanisms of action for different cleavable linkers in ADCs.
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic index of an ADC. The following tables summarize key quantitative data for different linker types.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Payload | Animal Model | Plasma Half-life (t½) | Reference(s) |
| pH-Sensitive | Hydrazone (AcBut) | Calicheamicin | - | ~6% hydrolysis at pH 7.4 after 24h | |
| Phenylketone-derived hydrazone | - | Human and Mouse | ~2 days | ||
| Protease-Cleavable | Val-Cit-PABC | MMAE | Human | 230 days | |
| Phe-Lys-PABC | MMAE | Human | 30 days | ||
| Val-Cit | MMAE | Mouse | ~144 hours (6.0 days) | ||
| EVCit | MMAF | Mouse | Almost no cleavage after 14 days | ||
| Glutathione-Sensitive | SPP-DM1 | DM1 | - | - | |
| SMCC-DM1 (non-cleavable control) | DM1 | Mouse | 10.4 days | ||
| Tandem-Cleavage | Glucuronide-Dipeptide | MMAE | Rat | Remained mostly intact through day 12 |
Table 2: Cleavage Rates of Linkers Under Specific Conditions
| Linker Type | Linker Example | Condition | Cleavage Rate/Efficiency | Reference(s) |
| pH-Sensitive | Hydrazone (AcBut) | pH 4.5 | 97% release after 24h | |
| SpiDo linker | pH 5.5 | t½ = 1.5 hours | ||
| Protease-Cleavable | Val-Cit-PABC | Cathepsin B | kcat/Km = 1.18 x 10⁵ M⁻¹s⁻¹ | |
| Val-Ala-PABC | Cathepsin B | kcat/Km = 4.65 x 10⁴ M⁻¹s⁻¹ | ||
| Phe-Lys-PABC | Cathepsin B | kcat/Km = 8.65 x 10⁴ M⁻¹s⁻¹ | ||
| GGFG | Cathepsin L | Nearly complete release of DXd within 72 hours |
Experimental Protocols for ADC Evaluation
Rigorous in vitro and in vivo evaluation is crucial to characterize the stability, efficacy, and safety of ADCs with cleavable linkers.
Caption: A typical experimental workflow for the evaluation of ADCs.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Materials: ADC, plasma (human, mouse, rat), PBS, quenching solution (e.g., acetonitrile), analytical standards (intact ADC, free payload).
-
Procedure: a. Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). c. Immediately quench the reaction in the collected aliquots to stop further degradation.
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Analysis: a. Quantification of Intact ADC (ELISA or LC-MS):
- ELISA: Use a capture antibody against the ADC's antibody and a detection antibody against the payload. The signal is proportional to the amount of intact ADC.
- LC-MS: Analyze the intact ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage. b. Quantification of Released Payload (LC-MS/MS):
- Precipitate proteins from the plasma samples.
- Analyze the supernatant to quantify the concentration of the free payload.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (e.g., IC50) of the ADC in killing target cancer cells.
Methodology:
-
Materials: Target antigen-positive and antigen-negative cell lines, cell culture medium, ADC, control antibody, free payload, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or SDS-HCl).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours). c. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product. d. Add solubilization solution to dissolve the formazan crystals.
-
Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated control cells. c. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Payload Release Assay
Objective: To confirm the mechanism and quantify the rate of payload release from the ADC under specific conditions (e.g., acidic pH, presence of proteases, or reducing agents).
Methodology:
-
Materials: ADC, appropriate buffer systems (e.g., pH 5.0 buffer for acid-labile linkers), purified enzymes (e.g., cathepsin B for protease-cleavable linkers), reducing agents (e.g., GSH for disulfide linkers), analytical standards.
-
Procedure: a. Incubate the ADC in the respective buffer system at 37°C. b. Collect samples at different time points.
-
Analysis (LC-MS/MS): a. Analyze the samples to quantify the concentration of the released payload over time. b. For enzyme-mediated cleavage, kinetic parameters such as Km and kcat can be determined.
Signaling Pathway of a Common ADC Payload: Monomethyl Auristatin E (MMAE)
MMAE is a potent antimitotic agent frequently used as a payload in ADCs. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of MMAE leading to apoptosis.
Conclusion
Cleavable linkers are integral to the design of safe and effective ADCs, enabling targeted drug delivery and controlled payload release. A thorough understanding of their chemical properties, cleavage mechanisms, and stability is paramount for the rational design and development of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the selection and optimization of linker technologies to improve the therapeutic window of these promising anti-cancer agents. As research continues, novel cleavable linker strategies will undoubtedly emerge, further refining the precision and potency of antibody-drug conjugates in the fight against cancer.
References
The Val-Cit Linker: A Cornerstone of Modern Antibody-Drug Conjugates
An In-depth Technical Guide on its Discovery, Development, and Application
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Linkers in ADCs
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's success, governing its stability in circulation, the efficiency of drug release at the target site, and ultimately, its therapeutic index. Among the various linker technologies developed, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard for protease-cleavable systems. Its intelligent design, which leverages the unique enzymatic environment of tumor cells, has been instrumental in the clinical success of several ADCs. This technical guide provides a comprehensive overview of the discovery, development, and application of the Val-Cit linker, with a focus on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.
Discovery and Development History: A Seattle Genetics Innovation
The development of the Val-Cit linker is a landmark in the history of ADCs, largely attributed to the pioneering work of scientists at Seattle Genetics (now Seagen). In the early 2000s, the field of ADCs was hampered by the instability of linkers, such as acid-labile hydrazones, which led to premature drug release and off-target toxicity.
A seminal 2003 paper in Nature Biotechnology by Doronina, Senter, and colleagues at Seattle Genetics described the development of protease-sensitive dipeptide linkers, including Val-Cit, for conjugating the potent auristatin derivatives, monomethylauristatin E (MMAE) and F (MMAF).[1][2][3][4] This work was foundational to the development of Adcetris® (brentuximab vedotin), an ADC targeting CD30 for the treatment of lymphoma, which utilizes a Val-Cit linker.[5] The key innovation was the design of a linker that was stable in plasma but efficiently cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.
The classic Val-Cit linker construct includes a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. Upon cleavage of the amide bond between citrulline and the PABC spacer by cathepsin B, the PABC group spontaneously undergoes a 1,6-elimination reaction, releasing the unmodified active drug. This "traceless" release mechanism is crucial for ensuring the full potency of the cytotoxic payload.
Over the years, the Val-Cit linker has been refined and adapted. A significant challenge identified was its instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which complicated preclinical studies. This led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which exhibits enhanced stability in mouse plasma while retaining its sensitivity to cathepsin-mediated cleavage.
Mechanism of Action: From Circulation to Cytotoxicity
The efficacy of a Val-Cit-based ADC relies on a multi-step intracellular trafficking pathway that ensures the targeted release of the cytotoxic payload.
Signaling Pathway of a Val-Cit ADC
Caption: Intracellular pathway of a Val-Cit ADC leading to apoptosis.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization via receptor-mediated endocytosis. The ADC is then trafficked through the endo-lysosomal pathway, from early endosomes to late endosomes, and finally to lysosomes. The acidic environment of the lysosome and the high concentration of proteases, particularly cathepsin B, facilitate the cleavage of the Val-Cit linker. This enzymatic cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect, such as disrupting microtubule dynamics and inducing apoptosis.
Quantitative Data on Linker Performance
The performance of an ADC linker is assessed by its stability in plasma and the efficiency of its cleavage at the target site. The following tables summarize quantitative data comparing the Val-Cit linker to its close analog, Val-Ala.
Table 1: Plasma Stability of Val-Cit vs. Val-Ala Linker-Containing ADCs
| Linker Type | Species | Stability (Half-life) | Key Findings | Reference(s) |
| Val-Cit | Human | Very High (>200 days reported) | Exhibits excellent stability in human plasma, crucial for clinical use. | |
| Mouse | Low (significant cleavage in days) | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | ||
| Val-Ala | Human | High | Similar high stability to Val-Cit in human plasma. | |
| Mouse | Higher than Val-Cit | More resistant to Ces1c, making it more suitable for preclinical mouse models. | ||
| EVCit | Mouse | Very High (minimal cleavage after 14 days) | The addition of glutamic acid significantly enhances stability in mouse plasma. |
Table 2: Cathepsin B Cleavage Efficiency of Val-Cit vs. Val-Ala Linkers
| Linker Type | Relative Cleavage Rate (vs. Val-Cit) | Key Findings | Reference(s) |
| Val-Cit | 100% | Efficiently cleaved by cathepsin B and other lysosomal proteases (K, L, S). | |
| Val-Ala | ~50% | Cleaved at a slower rate than Val-Cit, but generally sufficient for efficacy. | |
| cBu-Cit | Similar Vmax/Km to Val-Cit | Shows greater selectivity for cathepsin B over other cathepsins. |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line (Antigen) | IC50 (pM) | Key Findings | Reference(s) |
| Val-Cit | MMAE | SKBR3 (HER2+) | 14.3 | Demonstrates potent, antigen-specific cell killing. | |
| Val-Cit | MMAE | KPL-4 (HER2+) | - | Similar cytotoxicity to Val-Ala constructs. | |
| Val-Ala | MMAE | SKBR3 (HER2+) | - | Similar in vitro potency to Val-Cit. Less aggregation at high DAR. |
Detailed Experimental Protocols
Reproducible experimental methods are essential for the development and evaluation of ADCs. The following are detailed protocols for key steps in the synthesis and characterization of a Val-Cit linker-based ADC.
Protocol 1: Synthesis of mc-Val-Cit-PABC-MMAE
This protocol describes a common method for synthesizing the drug-linker construct.
Logical Workflow for Drug-Linker Synthesis
Caption: Workflow for the synthesis of the mc-Val-Cit-PABC-MMAE drug-linker.
Methodology:
-
Synthesis of Fmoc-Val-Cit-PABC-OH:
-
Dissolve Fmoc-Val-Cit-OH in a mixture of dichloromethane and methanol.
-
Add 4-aminobenzyl alcohol (PABC-OH) and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ).
-
Stir the reaction at room temperature overnight.
-
Purify the product, for example, by precipitation with diisopropyl ether.
-
-
Coupling with MMAE:
-
Dissolve Fmoc-Val-Cit-PABC-OH and MMAE in anhydrous dimethylformamide (DMF).
-
Add coupling reagents such as HBTU, HOBt, and DIPEA.
-
Monitor the reaction by HPLC and purify the resulting Fmoc-Val-Cit-PABC-MMAE.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected intermediate in DMF.
-
Add piperidine to remove the Fmoc group.
-
Remove the solvent and excess piperidine under vacuum.
-
-
Coupling of Maleimidocaproic Acid (mc):
-
Activate maleimidocaproic acid with N-hydroxysuccinimide (NHS) to form mc-OSu.
-
React the deprotected amine intermediate with mc-OSu in DMF.
-
Purify the final product, mc-Val-Cit-PABC-MMAE, by preparative HPLC.
-
Protocol 2: Antibody Conjugation
This protocol describes the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfides.
Experimental Workflow for ADC Conjugation
Caption: Workflow for the conjugation of a drug-linker to a reduced antibody.
Methodology:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce a controlled number of interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the mc-Val-Cit-PABC-MMAE drug-linker in an organic co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).
-
Incubate at 4°C or room temperature for 1-4 hours, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Purify the ADC using methods such as size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated drug-linker and other impurities.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
Methodology:
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Processing:
-
To measure released payload: Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile with formic acid). Centrifuge and collect the supernatant.
-
To measure intact ADC: Isolate the ADC from plasma using an affinity capture method (e.g., Protein A magnetic beads).
-
-
Analysis:
-
Quantify the amount of released payload in the supernatant by LC-MS/MS.
-
Analyze the intact ADC to determine the average DAR over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS. A decrease in DAR indicates linker cleavage.
-
Protocol 4: Cathepsin B Cleavage Assay
This assay measures the susceptibility of the linker to enzymatic cleavage.
Methodology:
-
Enzyme Activation:
-
Activate purified human cathepsin B in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (DTT).
-
-
Cleavage Reaction:
-
Incubate the ADC (e.g., at 1 µM) with activated cathepsin B (e.g., at 20 nM) at 37°C.
-
Collect aliquots at various time points.
-
-
Analysis:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Quantify the amount of released payload at each time point by LC-MS/MS to determine the cleavage kinetics.
-
Conclusion and Future Directions
The Val-Cit linker, born out of the innovative research at Seattle Genetics, has fundamentally shaped the landscape of antibody-drug conjugates. Its remarkable balance of plasma stability and efficient, tumor-selective cleavage has been a key enabler of successful ADC therapies. The continuous evolution of this technology, with modifications like the EVCit linker to address species-specific stability issues, highlights the ongoing efforts to refine and optimize ADC performance.
Future research will likely focus on developing novel cleavable linkers with even greater tumor specificity and tailored release kinetics. As our understanding of the tumor microenvironment and intracellular trafficking pathways deepens, so too will our ability to design the next generation of linkers that will further enhance the therapeutic window of ADCs, bringing more effective and safer treatments to cancer patients.
References
- 1. Development of potent monoclonal antibody auristatin conjugates for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of potent monoclonal antibody auristatin conjugates for cancer therapy | Semantic Scholar [semanticscholar.org]
- 3. explore.openalex.org [explore.openalex.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protease-Cleavable Linkers for Targeted Drug Delivery: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic index of potent pharmaceutical agents by selectively delivering them to the site of disease, thereby minimizing systemic toxicity. A critical component of many targeted therapies, particularly antibody-drug conjugates (ADCs), is the linker that connects the targeting moiety to the therapeutic payload. Protease-cleavable linkers have emerged as a sophisticated and highly effective strategy for controlled drug release. These linkers are designed to be stable in the systemic circulation but are selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within specific cellular compartments of cancer cells. This guide provides a comprehensive technical overview of protease-cleavable linkers, focusing on their design, mechanisms of action, and the experimental methodologies used for their evaluation.
Core Principles of Protease-Cleavable Linkers
The fundamental principle behind protease-cleavable linkers is the exploitation of enzymatic activity that is dysregulated in pathological conditions such as cancer. Tumors often exhibit elevated levels of specific proteases, including cathepsins, matrix metalloproteinases (MMPs), and urokinase plasminogen activator (uPA), which play crucial roles in tumor progression, invasion, and metastasis. By incorporating a peptide sequence that is a substrate for one of these proteases into the linker, drug release can be spatially and temporally controlled, concentrating the therapeutic effect at the tumor site.
A typical protease-cleavable linker system in an ADC consists of three main components: the peptide sequence that is recognized and cleaved by the target protease, a self-immolative spacer, and the cytotoxic payload. Upon enzymatic cleavage of the peptide, the self-immolative spacer undergoes a spontaneous chemical rearrangement, leading to the release of the unmodified, active drug.
Types of Protease-Cleavable Linkers and Their Target Proteases
A variety of peptide sequences have been developed as substrates for different proteases, each with distinct characteristics influencing their suitability for specific applications.
Cathepsin B-Cleavable Linkers
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various cancers.[1] Linkers designed to be cleaved by cathepsin B are among the most clinically advanced.
-
Valine-Citrulline (Val-Cit): The Val-Cit dipeptide is the most widely used cathepsin B-cleavable linker in ADC development.[2] It exhibits excellent stability in plasma and is efficiently cleaved within the lysosome following internalization of the ADC.[3][4] The Val-Cit linker is a key component of the FDA-approved ADC, brentuximab vedotin (Adcetris®).[2]
-
Valine-Alanine (Val-Ala): The Val-Ala dipeptide is another effective cathepsin B substrate. Compared to Val-Cit, Val-Ala linkers can offer improved hydrophilicity, which may reduce the propensity for ADC aggregation, especially with hydrophobic payloads. Studies have shown that Val-Ala linkers can exhibit better performance in certain contexts.
Matrix Metalloproteinase (MMP)-Cleavable Linkers
MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM) and are often upregulated in the tumor microenvironment, playing a key role in tumor invasion and metastasis.
-
MMP-2 and MMP-9 Substrates: Linkers containing peptide sequences such as Pro-Leu-Gly-Leu (PLGL) have been designed to be cleaved by MMP-2 and MMP-9. These linkers enable drug release in the extracellular space of the tumor, which can be advantageous for creating a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.
Urokinase Plasminogen Activator (uPA)-Cleavable Linkers
uPA is a serine protease that is overexpressed in many cancers and is involved in the activation of plasminogen to plasmin, a broad-spectrum protease that degrades the ECM. The uPA system is a key pathway in tumor invasion and metastasis. Linkers containing uPA-sensitive sequences can be designed for targeted drug release in the tumor microenvironment.
Caspase-Cleavable Linkers
Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death). Caspase-3 is a key executioner caspase. Linkers containing the DEVD (Asp-Glu-Val-Asp) sequence can be cleaved by caspase-3. This strategy can be employed to create "smart" drugs that are activated in response to an apoptotic signal, potentially amplifying the therapeutic effect.
Data Presentation: Comparative Analysis of Protease-Cleavable Linkers
The selection of a protease-cleavable linker is a critical decision in the design of targeted therapies. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker types.
| Linker Sequence | Target Protease | Payload | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Model) | Reference(s) |
| Val-Cit | Cathepsin B | MMAE | 14.3 pmol/L | Significant tumor regression | |
| Val-Ala | Cathepsin B | MMAE | 92 pmol/L | Effective tumor growth inhibition | |
| cBu-Cit | Cathepsin B | MMAE | Potent antiproliferation | Greater tumor suppression than Val-Cit | |
| β-galactosidase-cleavable | β-galactosidase | MMAE | 8.8 pmol/L | 57-58% reduction in tumor volume | |
| Sulfatase-cleavable | Sulfatase | - | 61 and 111 pmol/L | - |
Table 1: In Vitro and In Vivo Efficacy of ADCs with Different Protease-Cleavable Linkers. This table presents a comparison of the in vitro potency (IC50 values) and in vivo efficacy of antibody-drug conjugates (ADCs) containing various protease-cleavable linkers. The data highlights the impact of linker design on the therapeutic activity of the ADC.
| Linker Sequence | Matrix | Stability (Half-life or % Stability) | Key Findings | Reference(s) |
| Val-Cit | Human Plasma | > 230 days | High stability, suitable for clinical translation. | |
| Val-Cit | Mouse Plasma | ~80 hours | Susceptible to cleavage by carboxylesterase 1C (Ces1C), complicating preclinical evaluation. | |
| Val-Ala | Mouse Plasma | More stable than Val-Cit | Favorable for preclinical in vivo studies in mice. | |
| Phe-Lys | Human Plasma | ~30 days | Stable, but less so than Val-Cit. | |
| Phe-Lys | Mouse Plasma | ~12.5 hours | Lower stability in mouse plasma compared to Val-Cit. | |
| Sulfatase-cleavable | Mouse Plasma | > 7 days | High plasma stability. |
Table 2: In Vivo and In Vitro Stability of Different Protease-Cleavable Linkers. This table summarizes the stability of various protease-cleavable linkers in different biological matrices. Linker stability in circulation is a critical parameter that influences the therapeutic index of an ADC, as premature drug release can lead to off-target toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of protease-cleavable linkers.
Protocol 1: Cathepsin B Cleavage Assay (Fluorometric)
Objective: To determine the susceptibility of a peptide linker to cleavage by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer containing 2 mM DTT)
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or ADC with a cleavable linker conjugated to a fluorescent payload
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in Activation Buffer and incubate for 15 minutes at 37°C to activate the enzyme.
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate or ADC in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of activated Cathepsin B solution to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate solution to the wells.
-
Include control wells:
-
Blank: 50 µL of Assay Buffer + 50 µL of substrate solution.
-
Enzyme Only: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
-
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm for AMC) at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (Blank) from all readings.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC with a protease-cleavable linker in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line expressing the target antigen
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
ADC test article and vehicle control
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture the cancer cells under standard conditions until they reach the logarithmic growth phase.
-
Harvest the cells, wash with PBS, and resuspend in a serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor growth.
-
Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the ADC test article and vehicle control to the respective groups via the desired route (e.g., intravenous injection).
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a specified size or after a predetermined treatment period.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
Understanding the biological context in which protease-cleavable linkers function is crucial for their rational design and application. The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Cathepsin B signaling in cancer and ADC activation.
Caption: General workflow for ADC development.
References
Val-Cit-PAB-DEA-COOH: A Technical Guide to its Solubility Characteristics for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the Val-Cit-PAB-DEA-COOH linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). While specific quantitative solubility data for this exact molecule is not extensively published, this document synthesizes available information on closely related analogues and the general principles governing the solubility of peptide-based linkers to provide a robust framework for its application in research and development.
Introduction to Val-Cit-PAB Linkers in ADCs
The Val-Cit-PAB (valine-citrulline-p-aminobenzyl) moiety is a well-established enzyme-cleavable linker system used in the design of ADCs. Its primary function is to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) in systemic circulation and then to release the payload upon internalization into target cancer cells. The dipeptide sequence, Val-Cit, is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic index of the ADC. The p-aminobenzyl group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug. The addition of a diethylamine (DEA) and a carboxylic acid (COOH) group to this linker is intended to modulate its physicochemical properties, including solubility and conjugation chemistry.
Solubility Profile of Val-Cit-PAB Derivatives
The solubility of ADC linkers is a critical parameter that can significantly impact the manufacturing, formulation, stability, and overall efficacy of the final ADC product. Highly hydrophobic linkers can lead to aggregation, poor drug-to-antibody ratios (DAR), and challenges in formulation development.
| Compound/Linker Derivative | Solvent | Solubility | Citation(s) |
| Fmoc-Val-Cit-PAB | DMSO | 100 mg/mL (166.19 mM) | [1] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] | |
| Boc-Val-Cit-PAB-PNP | DMSO | 80 mg/mL (124.09 mM) | [2] |
| Ethanol | 60 mg/mL | [2] | |
| Water | Insoluble | ||
| Mc-Val-Cit-PABC-PNP | DMF | 25 mg/mL | |
| DMSO | 20 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | ||
| Val-cit-PAB-OH | DMSO | ≥ 100 mg/mL (263.54 mM) | |
| DMF | 10 mg/mL | ||
| PBS (pH 7.2) | 1 mg/mL | ||
| Alkyne-Val-Cit-PAB-PNP | DMSO, DMF | Soluble (quantitative data not specified) | |
| Val-Cit-PAB-DEA-Dxd | (Formulation dependent) | Suggested for products with low water solubility (<1 mg/mL) |
This table summarizes the available solubility data for key Val-Cit-PAB derivatives. The "DEA-COOH" modification on the target molecule is expected to influence its solubility profile, potentially increasing its hydrophilicity compared to the parent Val-Cit-PAB structure, especially at physiological pH where the carboxylic acid would be deprotonated.
Factors Influencing Solubility
The solubility of an ADC and its linker component is a multifactorial issue. Key considerations include:
-
Hydrophobicity of the Linker-Payload: Many potent cytotoxic payloads are inherently hydrophobic, which can contribute to the aggregation of the ADC. The Val-Cit dipeptide itself has a degree of hydrophobicity.
-
Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic linker-payloads, can lead to a decrease in the overall solubility of the ADC and promote aggregation.
-
Linker Chemistry: The chemical nature of the linker is paramount. Strategies to improve solubility often involve the incorporation of hydrophilic moieties, such as polyethylene glycol (PEG) spacers or charged groups like sulfonates or, in this case, a carboxylic acid.
-
pH and Buffer Composition: The ionization state of functional groups, such as the carboxylic acid in this compound, is pH-dependent. At physiological pH (~7.4), the carboxylic acid is expected to be deprotonated, which may enhance aqueous solubility.
Experimental Protocol for Solubility Determination
While a specific protocol for this compound is not published, a general methodology for assessing the solubility of ADC linkers can be outlined as follows. This protocol is intended as a guideline and should be adapted based on the specific properties of the compound and available analytical instrumentation.
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Solvents:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Micro-pipettes
-
Vials
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 2-5 mg) into several vials.
-
Add a known volume of the desired solvent (e.g., 1 mL) to each vial.
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any undissolved material.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method. A series of dilutions may be necessary.
-
-
Quantitative Analysis by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Inject the diluted supernatant samples onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context in which this compound operates and how its solubility is assessed, the following diagrams are provided.
Caption: Mechanism of action of a Val-Cit-PAB-based Antibody-Drug Conjugate.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The this compound linker is a promising component for the development of next-generation ADCs. While its precise solubility characteristics require empirical determination, the available data on analogous structures suggest that it is likely to be highly soluble in organic solvents like DMSO and DMF, with potentially improved aqueous solubility compared to its parent structure due to the presence of the carboxylic acid group. A thorough understanding and experimental validation of its solubility profile are essential for successful ADC development, from early-stage conjugation and purification to final formulation and in vivo performance. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related ADC linker technologies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Val-Cit-PAB-COOH Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the Val-Cit-PAB-COOH linker, a crucial component in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process beginning with the protection of L-Citrulline, followed by sequential coupling and deprotection steps to build the dipeptide-spacer construct. The use of p-aminobenzoic acid (PABA) as the spacer component ensures the presence of a terminal carboxylic acid, suitable for further conjugation. Diethylamine (DEA) or a similar secondary amine is utilized for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
I. Overview of the Synthesis Pathway
The synthesis of Val-Cit-PAB-COOH is a linear process that involves the step-wise assembly of the dipeptide linker on the p-aminobenzoic acid (PABA) spacer. The general workflow is as follows:
-
Fmoc Protection of L-Citrulline: The amino group of L-Citrulline is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Coupling of Fmoc-Cit to PABA: The protected citrulline is then coupled to p-aminobenzoic acid to form Fmoc-Cit-PABA.
-
Fmoc Deprotection of Fmoc-Cit-PABA: The Fmoc group is removed to expose the free amine of the citrulline residue.
-
Coupling of Fmoc-Val: Fmoc-protected valine is coupled to the deprotected Cit-PABA to form Fmoc-Val-Cit-PABA.
-
Final Fmoc Deprotection: The terminal Fmoc group is removed to yield the final Val-Cit-PAB-COOH linker.
This sequence is designed to control the regioselectivity of the reactions and to minimize side products. The choice of coupling agents and deprotection conditions is critical for achieving high yields and purity.
II. Experimental Protocols
The following protocols provide detailed methodologies for each key step in the synthesis of Val-Cit-PAB-COOH.
Materials and Reagents:
-
L-Citrulline
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
p-Aminobenzoic acid (PABA)
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
Diethylamine (DEA) or Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of Fmoc-L-Citrulline
-
Dissolve L-Citrulline (1.0 eq.) and sodium bicarbonate (2.2 eq.) in water to a concentration of 0.2 M.
-
Stir the solution at room temperature for 1 hour.
-
Add an equal volume of 1,4-dioxane to the reaction mixture.
-
Add Fmoc-Cl (1.0 eq.) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous solution three times with ethyl acetate to remove impurities.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Citrulline as a white solid.
Protocol 2: Synthesis of Fmoc-Cit-PABA
-
Dissolve Fmoc-L-Citrulline (1.0 eq.) and p-aminobenzoic acid (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add HATU (1.2 eq.) or DIC (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature in the dark for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and then with a cold solution of 1:1 ether/hexanes.
-
Dry the solid under vacuum to obtain Fmoc-Cit-PABA. Further purification can be performed by flash column chromatography on silica gel if necessary.
Protocol 3: Fmoc Deprotection of Fmoc-Cit-PABA
-
Dissolve Fmoc-Cit-PABA (1.0 eq.) in DMF.
-
Add diethylamine (2-5 eq.) or piperidine (20% v/v in DMF) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess amine under reduced pressure.
-
Co-evaporate with DMF to remove residual amine.
-
The resulting crude H₂N-Cit-PABA can be used in the next step without further purification.
Protocol 4: Synthesis of Fmoc-Val-Cit-PABA
-
Dissolve the crude H₂N-Cit-PABA (1.0 eq.) and Fmoc-Val-OH (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) and stir for 15 minutes.
-
Add HATU (1.2 eq.) or DIC (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in Protocol 2 (precipitation in water).
-
Purify the crude product by flash column chromatography using a gradient of methanol in dichloromethane to obtain pure Fmoc-Val-Cit-PABA. A yield of 85-95% can be expected for this step.[1]
Protocol 5: Final Fmoc Deprotection to Yield Val-Cit-PAB-COOH
-
Dissolve Fmoc-Val-Cit-PABA (1.0 eq.) in DMF.
-
Add diethylamine (2-5 eq.) or piperidine (20% v/v in DMF).
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess amine under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product, H₂N-Val-Cit-PABA-COOH.
-
The final product should be characterized by HPLC, Mass Spectrometry, and NMR to confirm its purity and identity.
III. Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of Val-Cit-PAB-COOH, based on literature reports for analogous compounds.
| Step | Product | Typical Yield (%) | Reference |
| Fmoc Protection of L-Citrulline | Fmoc-L-Citrulline | >90% | General |
| Coupling of Fmoc-Cit to PABA | Fmoc-Cit-PABA | 60-80% | [1] |
| Coupling of Fmoc-Val to Cit-PABA | Fmoc-Val-Cit-PABA | 85-95% | [1] |
| Final Fmoc Deprotection | H₂N-Val-Cit-PABA-COOH | >90% | General |
IV. Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of Val-Cit-PAB-COOH.
Caption: Synthetic route for Val-Cit-PAB-COOH.
Application in Antibody-Drug Conjugates (ADCs)
The Val-Cit-PAB-COOH linker is designed for use in ADCs. The valine-citrulline dipeptide is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage initiates the release of the cytotoxic payload.
References
Application Notes and Protocols for the Conjugation of Val-Cit-PAB-DEA-COOH to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, dictating the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of a cleavable Val-Cit-PAB linker with a hypothetical cytotoxic payload, DEA-COOH, to a monoclonal antibody.
The valine-citrulline (Val-Cit) dipeptide linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][] The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, active form of the cytotoxic drug upon cleavage of the Val-Cit moiety.[1][4] This targeted release mechanism enhances the therapeutic window by minimizing systemic toxicity.
These protocols will detail the steps for antibody modification, linker-payload activation, conjugation, and subsequent purification and characterization of the resulting ADC.
Mechanism of Action: Intracellular Drug Release
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB linker is dependent on a precise, multi-step process that occurs following internalization by the target cancer cell.
-
Binding and Internalization : The ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis. The entire ADC-antigen complex is then trafficked to the lysosome.
-
Enzymatic Cleavage : Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB group of the linker.
-
Self-Immolation and Payload Release : The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolation" results in the release of the unmodified cytotoxic payload (DEA) and carbon dioxide.
-
Target Engagement : The released cytotoxic drug is now free to engage its intracellular target, leading to cell death.
Caption: Mechanism of drug release from a Val-Cit-PAB linker-containing ADC.
Experimental Protocols
This section provides detailed methodologies for the conjugation of Val-Cit-PAB-DEA-COOH to a monoclonal antibody. The protocol assumes conjugation via surface-exposed lysine residues on the antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system
-
Amicon Ultra Centrifugal Filter Units
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of the linker-payload to create a reactive NHS ester for subsequent conjugation to the antibody.
-
Preparation : Dissolve this compound and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Activation Reaction : Add EDC (or DCC) to the linker-payload/NHS solution in a 1.5-fold molar excess over the linker-payload.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The formation of the NHS ester can be monitored by HPLC.
-
Storage : The activated linker-payload solution should be used immediately for the best results.
Protocol 2: Antibody Preparation and Conjugation
This protocol details the conjugation of the activated linker-payload to the lysine residues of the monoclonal antibody.
-
Antibody Buffer Exchange : If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 8.0, using a desalting column or centrifugal filtration. The final antibody concentration should be between 5-10 mg/mL.
-
Conjugation Reaction : Add the activated Val-Cit-PAB-DEA-NHS ester solution to the antibody solution. A common starting point is a 5-10 fold molar excess of the linker-payload to the antibody. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching : The reaction can be quenched by adding an excess of a small molecule with a primary amine, such as Tris or glycine, or by proceeding directly to purification.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker-payload and any aggregates.
-
Removal of Unreacted Linker : Purify the ADC from the excess, unreacted linker-payload using a desalting column, tangential flow filtration, or repeated centrifugal filtration with PBS, pH 7.4.
-
Aggregate Removal (Optional) : If aggregates are present, size exclusion chromatography (SEC) can be employed to isolate the monomeric ADC.
-
Final Formulation : Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired final concentration.
-
Sterile Filtration : Perform sterile filtration using a 0.22 µm filter.
Caption: Experimental workflow for ADC conjugation and purification.
Characterization and Data Presentation
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly influences both efficacy and safety. A low DAR may lead to reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the average DAR of the ADC population.
-
UV-Vis Spectroscopy : This is a straightforward method for calculating the average DAR.
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug-linker (e.g., λ_max_drug).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug-linkers.
-
This technique provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR can be calculated from the peak areas of the different species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This method often involves reducing the ADC to separate the light and heavy chains.
-
The DAR can be calculated based on the relative abundance of conjugated and unconjugated chains.
-
Data Presentation
The following tables summarize typical quantitative data obtained during ADC characterization.
Table 1: Summary of ADC Conjugation Reaction Parameters
| Parameter | Value |
| mAb Concentration | 10 mg/mL |
| Linker-Payload:mAb Molar Ratio | 8:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Final Organic Solvent Conc. | 8% (v/v) |
Table 2: Characterization of Purified ADC
| Attribute | Method | Result |
| Average DAR | UV-Vis Spectroscopy | 3.8 |
| Average DAR | HIC | 3.9 |
| Monomer Purity | Size Exclusion Chromatography | >98% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg |
| Free Drug-Linker | RP-HPLC | <1% |
Table 3: Distribution of Drug-Loaded Species by HIC
| Species | Peak Area (%) |
| DAR 0 | 5.2 |
| DAR 2 | 25.8 |
| DAR 4 | 48.5 |
| DAR 6 | 18.3 |
| DAR 8 | 2.2 |
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the successful conjugation of this compound to monoclonal antibodies. The Val-Cit-PAB linker system offers a robust and clinically validated approach to developing ADCs with a favorable therapeutic index. Accurate characterization, particularly the determination of the drug-to-antibody ratio, is critical for ensuring the quality, consistency, and efficacy of the final ADC product. These guidelines are intended to serve as a foundation for researchers and drug development professionals working to advance the field of targeted cancer therapy.
References
Constructing a Potent Weapon Against Cancer: A Step-by-Step Guide to Val-Cit-PAB-MMAE Antibody-Drug Conjugate (ADC) Construction
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapies, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents. This guide provides a detailed, step-by-step protocol for the construction of a Val-Cit-PAB-MMAE ADC, a widely utilized system in ADC development. This ADC leverages a monoclonal antibody to selectively target tumor-associated antigens, a potent anti-mitotic agent, monomethyl auristatin E (MMAE), as the cytotoxic payload, and a sophisticated linker system. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is engineered for stability in circulation and is designed to be selectively cleaved by the lysosomal protease cathepsin B, which is often overexpressed within target tumor cells.[1][2][3] This targeted release mechanism enhances the therapeutic window by minimizing systemic toxicity and maximizing the cytotoxic effect on cancer cells.[4]
Core Components and Mechanism of Action
The Val-Cit-PAB-MMAE ADC is a multi-component system, with each part playing a critical role in its therapeutic efficacy.
-
Monoclonal Antibody (mAb): Provides specificity by binding to a tumor-associated antigen on the surface of cancer cells.[5]
-
MC-Val-Cit-PAB Linker:
-
Maleimidocaproyl (MC): A spacer that allows for the covalent attachment of the linker to the antibody via thiol chemistry.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme frequently overexpressed in the lysosomes of tumor cells.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload.
-
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic cytotoxic agent that inhibits tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
The mechanism of action involves a sequence of events beginning with the ADC binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Val-Cit linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm to exert its cytotoxic effect.
Experimental Protocols
This section provides detailed protocols for the key steps in the construction of a Val-Cit-PAB-MMAE ADC, from antibody preparation to final characterization.
Part 1: Synthesis of the Drug-Linker (MC-Val-Cit-PAB-MMAE)
The chemical synthesis of the complete MC-Val-Cit-PAB-MMAE drug-linker is a complex, multi-step process that is often proprietary to commercial suppliers. Researchers typically source this component from specialized vendors. However, a general overview of the synthesis involves solid-phase peptide synthesis (SPPS) to assemble the Val-Cit dipeptide, followed by solution-phase chemistry to couple the PAB spacer, MMAE payload, and the maleimide group.
Workflow for the Synthesis of MC-Val-Cit-PAB-MMAE
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Val-Cit-PAB Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] A critical component of many successful ADCs is the linker that connects the antibody to the payload. The Valine-Citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyl alcohol (PAB) spacer, is a widely utilized system designed for selective cleavage within the tumor cell.[2] This linker is engineered to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in cancer cells.[2] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window by maximizing efficacy and minimizing off-target toxicity.[2]
This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of ADCs featuring the Val-Cit-PAB linker. The primary focus is on the widely used tetrazolium salt-based MTT assay and the lactate dehydrogenase (LDH) release assay to determine the cytotoxic potential of these ADCs.
Mechanism of Action: Val-Cit-PAB-ADC
The therapeutic efficacy of a Val-Cit-PAB-ADC is a multi-step process that relies on the specific recognition of a tumor-associated antigen and the subsequent intracellular release of the cytotoxic payload.[]
-
Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, which in turn releases the active cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect. For instance, MMAE is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and ultimately, apoptotic cell death.
Experimental Protocols
A thorough in vitro assessment of Val-Cit-PAB-ADC cytotoxicity involves quantifying cell viability after exposure to the ADC. It is crucial to include both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to demonstrate target specificity.
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
A. Materials
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Val-Cit-PAB-ADC and corresponding isotype control antibody
-
96-well clear, flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
B. Experimental Workflow
C. Detailed Protocol
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- cells.
-
Seed the cells into a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of complete medium. The optimal seeding density should be determined beforehand to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Val-Cit-PAB-ADC and a non-targeting isotype control ADC in complete medium at 2x the final desired concentration.
-
Add 50 µL of the diluted ADCs to the respective wells, bringing the total volume to 100 µL.
-
Include untreated wells (add 50 µL of medium) as a 100% viability control.
-
Incubate the plate for a period of 48 to 144 hours at 37°C with 5% CO₂. The incubation time may vary depending on the cell line and ADC.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
II. Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.
A. Materials
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
Val-Cit-PAB-ADC and corresponding isotype control antibody
-
96-well clear, flat-bottom microplates
-
LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)
-
Lysis buffer (e.g., 10% Triton X-100) for maximum LDH release control
-
Microplate reader capable of measuring absorbance at 490 nm
B. Protocol
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat with the ADC.
-
-
Preparation of Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Wells with untreated cells lysed with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 490 nm using a microplate reader.
-
Data Presentation and Analysis
1. Calculation of Cell Viability (MTT Assay)
The percentage of cell viability is calculated relative to the untreated control cells.
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
2. Calculation of Cytotoxicity (LDH Assay)
The percentage of cytotoxicity is determined by comparing the LDH release in treated cells to the spontaneous and maximum release.
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
3. IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the ADC that results in 50% inhibition of cell viability.
-
Plot the % cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value. This can be performed using software such as GraphPad Prism or specialized online calculators.
Summary of Quantitative Data
The following table provides a template for summarizing the quantitative data obtained from in vitro cytotoxicity assays.
| Parameter | Cell Line (e.g., HER2+) | Cell Line (e.g., HER2-) | Isotype Control (HER2+) |
| Cell Seeding Density | 5,000 cells/well | 5,000 cells/well | 5,000 cells/well |
| ADC Concentration Range | 0.01 pM - 100 nM | 0.01 pM - 100 nM | 0.01 pM - 100 nM |
| Incubation Time | 96 hours | 96 hours | 96 hours |
| Assay Method | MTT | MTT | MTT |
| IC50 Value | e.g., 119.4 pM | e.g., >100 nM | e.g., >100 nM |
Logical Relationships in Data Interpretation
The interpretation of the cytotoxicity data relies on comparing the effects of the ADC on antigen-positive versus antigen-negative cells.
A significant difference in the IC50 value between the antigen-positive and antigen-negative cell lines indicates that the ADC's cytotoxic effect is target-specific and dependent on the presence of the target antigen. The isotype control ADC should exhibit a high IC50 value in both cell lines, demonstrating that the cytotoxicity is not due to non-specific uptake of the antibody.
References
Val-Cit-PAB Linker in Breast Cancer Research: Applications and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Its design allows for stable attachment of potent cytotoxic payloads to monoclonal antibodies in circulation, with subsequent cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC, maximizing efficacy against cancer cells while minimizing off-target toxicity. These application notes provide a comprehensive overview of the Val-Cit-PAB linker's applications in breast cancer research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1] The complex is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[1]
Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide sequence of the linker.[2] This initial cleavage initiates a self-immolative cascade of the PAB spacer, which rapidly fragments to release the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[2] The released drug can then exert its cell-killing effect, for example, by disrupting microtubule polymerization in the case of Monomethyl Auristatin E (MMAE).
A key advantage of cleavable linkers like Val-Cit-PAB is their potential to mediate the "bystander effect." If the released payload is cell-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. This is particularly significant in treating heterogeneous tumors where not all cells express the target antigen.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of various Val-Cit-PAB-linker-based ADCs in breast cancer models.
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-MMAE ADCs in Breast Cancer Cell Lines
| Antibody Target | Breast Cancer Cell Line | ADC Construct | IC50 (nM) | Reference |
| HER2 | SK-BR-3 (HER2+) | (ZHER2:4)2DCS-MMAE | 0.5 | |
| HER2 | BT-474 (HER2+) | Trastuzumab-vc-MMAE | ~5.0 (estimated from graph) | |
| HER2 | NCI-N87 (HER2+) | Trastuzumab-vc-MMAE | ~5.0 (estimated from graph) | |
| HER2 | T-47D (HER2+) | (ZHER2:4)2DCS-MMAE | 5.5 | |
| EGFR | MDA-MB-468 (TNBC) | scFv-425-SNAP-MMAE | ~40 (estimated from graph) | |
| EGFR | MDA-MB-231 (TNBC) | scFv-425-SNAP-MMAE | ~80 (estimated from graph) | |
| EpCAM | MDA-MB-468 (TNBC) | scFv-EpCAM-SNAP-MMAE | ~40 (estimated from graph) | |
| EpCAM | MDA-MB-453 (TNBC) | scFv-EpCAM-SNAP-MMAE | ~160 (estimated from graph) |
Table 2: In Vivo Efficacy of Val-Cit-PAB ADCs in Breast Cancer Xenograft Models
| Antibody Target | Breast Cancer Cell Line | Animal Model | ADC Construct | Treatment Dose | Tumor Growth Inhibition | Reference |
| EGFR | MDA-MB-231 (TNBC) | BALB/c Nude Mice | LR004-VC-MMAE | 10 mg/kg | Significant suppression, complete regression by day 36 | |
| EGFR | MDA-MB-468 (TNBC) | BALB/c Nude Mice | LR004-VC-MMAE | 10 mg/kg | Significant suppression, complete regression by day 36 | |
| HER2 | NCI-N87 (HER2+) | Nude Mice | Trastuzumab-Conamax-MMAE | 2.5 and 5 mg/kg | Tumors shrunk to unmeasurable size | |
| HER2 | NCI-N87 (HER2+) | Nude Mice | Trastuzumab-CHO-MMAE | 2.5 and 5 mg/kg | Tumors shrunk to unmeasurable size |
Table 3: Pharmacokinetic Parameters of Trastuzumab-vc-MMAE in Mice
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 60 | mL/h | |
| Volume of Distribution (Vss) | 42 | mL | |
| Half-life (t1/2) | 2.5 | hours |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of Val-Cit-PAB linker-based ADCs are provided below.
Protocol 1: Synthesis of MC-Val-Cit-PAB-MMAE
This protocol outlines the multi-step synthesis of the drug-linker construct MC-Val-Cit-PAB-MMAE.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
MMAE
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Maleimidocaproic acid (MC)
-
DIPEA
-
Preparative HPLC system
Procedure:
-
Activation of Maleimidocaproic Acid: React maleimidocaproic acid with NHS and DCC in DCM to form the MC-NHS ester.
-
Coupling of Fmoc-Val-Cit-PAB-OH and MMAE: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in DMF. Add a coupling reagent like HATU and a base like DIPEA. Stir at room temperature and monitor the reaction by HPLC. Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC.
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine to remove the Fmoc protecting group, yielding NH2-Val-Cit-PAB-MMAE.
-
Coupling of Maleimidocaproic Acid: Dissolve NH2-Val-Cit-PAB-MMAE in DMF and add the MC-NHS ester. Stir at room temperature and monitor by HPLC.
-
Purification: Purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effect of an ADC on breast cancer cell lines using an MTT assay.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Add the compounds to the wells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of an ADC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Breast cancer cells (e.g., MDA-MB-468, NCI-N87)
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest and resuspend breast cancer cells in sterile PBS or culture medium. A 1:1 mixture with Matrigel can improve tumor formation.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).
-
ADC Administration: Administer the ADC and vehicle control via intravenous or intraperitoneal injection at the desired doses and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 4: Cathepsin B Cleavage Assay
This protocol outlines an in vitro assay to confirm the cleavage of the Val-Cit-PAB linker by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
ADC with Val-Cit-PAB linker
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer with 2 mM DTT, freshly prepared)
-
HPLC system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Analyze the samples by HPLC to quantify the amount of released payload over time.
Protocol 5: ADC Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye and flow cytometry.
Materials:
-
Breast cancer cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be in the logarithmic growth phase on the day of the experiment.
-
ADC Incubation: Add fresh medium containing the pHrodo-labeled ADC to the cells at the desired concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate cells with the labeled ADC at 4°C to inhibit active internalization.
-
Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization and harvest them.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the pHrodo dye.
-
Data Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the live cell population at each time point to quantify internalization.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the Val-Cit-PAB linker in breast cancer research.
Caption: Signaling pathway of Val-Cit-PAB ADC action.
Caption: Experimental workflow for ADC development.
References
Application Notes and Protocols for Assessing Val--Cit Linker Cleavage in Lysosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the specific release of cytotoxic payloads within the lysosomal compartment of cancer cells.[1][2][] This targeted release mechanism is dependent on the cleavage of the linker by lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment.[2][4] Accurate assessment of Val-Cit linker cleavage is paramount for the preclinical evaluation and clinical success of ADCs, as it directly impacts their efficacy and safety profile. Premature cleavage in systemic circulation can lead to off-target toxicity, while inefficient cleavage within the lysosome can diminish therapeutic potency.
These application notes provide detailed protocols for a suite of assays to thoroughly characterize the cleavage of Val-Cit linkers, ensuring robust and reliable data for ADC development programs. The protocols cover in vitro enzymatic assays, plasma stability assessments, and cell-based functional assays.
Core Concepts: The Journey of a Val-Cit Linker ADC
The therapeutic action of a Val-Cit linker-based ADC follows a multi-step intracellular trafficking pathway.
Caption: ADC internalization and payload release pathway.
Data Presentation: Comparative Performance of Dipeptide Linkers
The choice of dipeptide linker can significantly influence the rate of cleavage and overall stability of an ADC. The following table summarizes the comparative performance of Val-Cit and other dipeptide linkers.
| Linker | Key Features | In Vitro Performance Highlights | Reference |
| Val-Cit | Cathepsin B cleavable dipeptide. | High cleavage efficiency by Cathepsin B. Serves as a benchmark for other cleavable linkers. | |
| Val-Ala | Cathepsin B cleavable dipeptide. | Cleaved by Cathepsin B at approximately half the rate of Val-Cit. Exhibits lower hydrophobicity, which can reduce ADC aggregation. | |
| Glu-Val-Cit | Tripeptide linker. | Offers increased stability in mouse plasma compared to Val-Cit, addressing a key challenge in preclinical evaluation. | |
| Phe-Lys | Cathepsin B cleavable dipeptide. | Hydrolysis rates by cathepsin B and rat liver lysosomes were greatly reduced upon conjugation to a monoclonal antibody due to steric hinderance. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of drug release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.
Workflow for In Vitro ADC Cleavage Assay
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard
-
96-well microplate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
Protocol 2: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage using a fluorogenic substrate. The assay utilizes a substrate like 7-Amino-4-methylcoumarin (AMC), which becomes highly fluorescent upon cleavage of the amide bond.
Workflow for Fluorogenic Cleavage Assay
Caption: Workflow for a fluorogenic substrate cleavage assay.
Materials:
-
Peptide-AMC substrate
-
Activated Cathepsin B
-
Assay Buffer (pH 5.0-6.0 with DTT)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Add the substrate solution to the wells of a 96-well microplate.
-
Initiate the reaction by adding activated Cathepsin B.
-
Incubate the plate in a fluorescence plate reader at 37°C.
-
Monitor the increase in fluorescence over time. The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability.
Materials:
-
ADC with Val-Cit linker
-
Human, rat, or mouse plasma
-
Incubator
-
Analytical method for intact ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration.
-
Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, take an aliquot of the mixture and store it at -80°C until analysis.
-
Analyze the samples to determine the concentration of the intact ADC using a sandwich ELISA or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).
-
Plot the percentage of intact ADC over time to determine the stability of the linker.
Protocol 4: Cellular Cytotoxicity Assay
This assay assesses the functional consequence of linker cleavage by measuring the cytotoxic effect of the ADC on target cancer cells.
Materials:
-
Target cancer cell line
-
ADC with Val-Cit linker
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTS, MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the ADC.
-
Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the results to untreated control cells to determine the percentage of cell viability and calculate the IC50 value.
Conclusion
The Val-Cit linker represents a highly successful strategy for achieving tumor-specific drug release in antibody-drug conjugates. The protocols outlined in these application notes provide a comprehensive framework for the rigorous assessment of Val-Cit linker cleavage and stability. By employing these standardized methods, researchers can generate high-quality, reproducible data to guide the design and development of next-generation ADCs with improved therapeutic indices. While the Val-Cit linker is a cornerstone in ADC technology, it is important to note its susceptibility to premature cleavage by other enzymes, which can impact preclinical evaluation and contribute to off-target toxicity. Therefore, a thorough characterization of linker stability and cleavage is essential for the successful clinical translation of ADCs.
References
Application Notes and Protocols: The Val-Cit-PAB Linker in Combination with DNA-Damaging Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a well-established, enzyme-cleavable system designed for controlled payload release within the target tumor cell.[1][2]
This linker is particularly effective when paired with highly potent DNA-damaging agents, a class of payloads that induce cell death by interfering with DNA replication and integrity.[3][4] The Val-Cit-PAB system ensures that these potent molecules remain inactive and tethered to the antibody while in systemic circulation, minimizing off-target toxicity. Upon internalization into a cancer cell, the linker is cleaved in the lysosomal compartment, releasing the DNA-damaging agent in its fully active form to exert its cytotoxic effect.[1]
These notes provide a detailed overview of the Val-Cit-PAB linker's mechanism, its application with DNA-damaging payloads, and comprehensive protocols for the synthesis, conjugation, and evaluation of the resulting ADCs.
Mechanism of Action: Intracellular Payload Release
The therapeutic action of an ADC utilizing a Val-Cit-PAB linker is a finely orchestrated, multi-step process that ensures tumor-specific drug delivery.
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the engulfment of the entire ADC complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of various degradative enzymes, including proteases.
-
Enzymatic Cleavage: The Val-Cit dipeptide sequence of the linker is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. Cathepsin B cleaves the peptide bond between the citrulline and the PAB group.
-
Self-Immolation and Payload Liberation: The cleavage by Cathepsin B initiates an electronic cascade within the PAB spacer, causing it to "self-immolate". This rapid, spontaneous 1,6-elimination reaction fragments the spacer, liberating the DNA-damaging payload in its unmodified and active state directly within the target cell's lysosome. The released, often membrane-permeable drug, can then diffuse out of the lysosome to reach its ultimate target: the cell's nucleus and DNA.
Application with DNA-Damaging Agents
The high potency of DNA-damaging agents makes them ideal payloads for ADCs, as only a few molecules are needed to kill a cancer cell. Common classes of DNA-damaging agents conjugated via the Val-Cit-PAB linker include Duocarmycins and Pyrrolobenzodiazepine (PBD) dimers.
-
Duocarmycins: These are DNA minor groove binding agents that subsequently alkylate the DNA, leading to strand breaks and cell death.
-
Pyrrolobenzodiazepines (PBDs): These agents form covalent adducts in the minor groove of DNA, creating cross-links that block DNA replication and transcription, ultimately triggering apoptosis.
The combination of a cleavable linker like Val-Cit-PAB with these agents is crucial. Their extreme cytotoxicity necessitates a highly stable linker in circulation to prevent premature release and associated systemic toxicity. The efficient intracellular cleavage mechanism ensures that the payload is delivered directly to the target, maximizing the therapeutic window.
Data Presentation
The following tables summarize representative data for ADCs utilizing Val-Cit-PAB linkers with various payloads.
Table 1: In Vitro Cytotoxicity of Val-Cit-PAB-Based ADCs
| ADC Construct | Payload Class | Target Cell Line | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| cAC10-vcMMAE (DAR 4) | Tubulin Inhibitor | L-82 | 10 | |
| h1F6-vcMMAE (DAR 4) | Tubulin Inhibitor | L-82 | 20 | |
| Hypothetical Anti-CD22-vc-PBD | DNA-damaging | Ramos (B-cell lymphoma) | 0.1 - 5 | Illustrative |
| Hypothetical Anti-Trop2-vc-Duocarmycin | DNA-damaging | MDA-MB-231 (Breast) | 0.5 - 10 | Illustrative |
Note: MMAE is a tubulin inhibitor, included for comparative context. Data for DNA-damaging agents are illustrative ranges based on their high potency.
Table 2: In Vivo Stability of Val-Cit-PAB Linkers
| Linker Type | Animal Model | Measurement | Result | Reference |
|---|---|---|---|---|
| Val-Cit-PAB | Mouse | Plasma concentration of conjugated payload | Rapid clearance due to carboxylesterase activity | |
| Glu-Val-Cit-PAB | Mouse | Plasma concentration of conjugated payload | High stability, minimal premature cleavage | |
| Val-Cit-PAB | Rat | Total ADC (conjugated payload) at Day 12 | Rapid payload loss | |
| Val-Cit-PAB | Human | Plasma Stability | Generally stable |
Note: The instability of the standard Val-Cit linker in rodent plasma is a known issue complicating preclinical studies. Modifications like the addition of a glutamic acid (Glu) residue can enhance stability.
Experimental Protocols
Protocol 1: Synthesis of Mc-Val-Cit-PAB-Payload Drug-Linker
This protocol provides a general route for synthesizing a maleimide-functionalized drug-linker containing the Val-Cit-PAB sequence for subsequent conjugation to a thiol-containing antibody.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
DNA-damaging payload with a reactive amine or hydroxyl group
-
Coupling agents (e.g., HATU, HOBt, DIPEA)
-
Fmoc deprotection reagent (e.g., 20% piperidine in DMF)
-
Maleimidocaproic acid (Mc)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Payload Coupling: a. Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and the DNA-damaging payload (1.0 eq.) in anhydrous DMF. b. Add coupling reagents such as HATU (1.1 eq.) and DIPEA (2.0 eq.). c. Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS. d. Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-Payload.
-
Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-Payload in DMF. b. Add 20% piperidine in DMF and stir at room temperature for 30 minutes. c. Remove the solvent under reduced pressure and purify the resulting NH₂-Val-Cit-PAB-Payload by HPLC.
-
Maleimide Functionalization: a. Dissolve the deprotected intermediate (1.0 eq.) and Maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu) (1.2 eq.) in DMF. b. Add DIPEA (2.0 eq.) and stir at room temperature for 2-4 hours, monitoring by HPLC. c. Once the reaction is complete, purify the final Mc-Val-Cit-PAB-Payload drug-linker by reverse-phase HPLC and lyophilize to a solid.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: a. Harvest and count Ag+ and Ag- cells. b. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control. c. Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
Viability Measurement: a. Equilibrate the plates to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®). c. Incubate as required (e.g., 10 minutes for CellTiter-Glo®). d. Read the luminescence or absorbance using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 3: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cells and Ag- cells (engineered to express a fluorescent protein like GFP)
-
Materials from Protocol 2
Procedure:
-
Cell Seeding: a. Prepare a mixed population of Ag+ and Ag- GFP-expressing cells at a defined ratio (e.g., 1:1, 1:5). b. Seed the co-culture into 96-well plates and incubate overnight.
-
ADC Treatment: a. Treat the cells with serial dilutions of the ADC as described in Protocol 2. b. Incubate for 72-120 hours.
-
Viability Measurement: a. Use a high-content imaging system to count the number of viable GFP-positive (Ag-) cells in each well. b. Alternatively, lyse the cells and measure GFP fluorescence on a plate reader.
-
Data Analysis: a. Calculate the percentage of viable Ag- cells in ADC-treated wells relative to untreated co-culture wells. b. A significant reduction in the viability of Ag- cells indicates a bystander effect.
Protocol 4: Linker Stability Assay in Plasma
This assay assesses the stability of the linker and the extent of premature payload release.
Materials:
-
ADC
-
Human and mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: a. Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.
-
Sampling: a. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: a. Process the plasma samples to precipitate proteins (e.g., with acetonitrile) and extract the ADC and any released payload.
-
LC-MS/MS Analysis: a. Analyze the samples using an appropriate LC-MS/MS method to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: a. Plot the percentage of intact ADC remaining over time to determine the linker's half-life in plasma.
Conclusion
The Val-Cit-PAB linker is a highly effective and clinically validated system for the targeted delivery of cytotoxic payloads. Its combination with potent DNA-damaging agents has led to the development of promising ADC candidates. The linker's key features—high serum stability (particularly in humans) and specific, efficient cleavage by intracellular proteases—create a wide therapeutic window, maximizing anti-tumor activity while minimizing systemic toxicity. A thorough understanding of its mechanism and rigorous preclinical evaluation using the protocols outlined herein are essential for the successful development of next-generation ADCs targeting cancer.
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of Val-Cit-PAB linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val-Cit-PAB linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the Val-Cit-PAB linker?
A1: The Val-Cit-PAB linker is a multi-component system designed for stable drug conjugation in circulation and controlled release within target cells.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide is the recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1][2] The Val-Cit sequence offers a balance of stability in the bloodstream and susceptibility to cleavage in the acidic lysosomal environment.[1]
-
p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[1] After Cathepsin B cleaves the bond between citrulline and the PAB group, the PAB moiety spontaneously breaks down, releasing the unmodified, active form of the cytotoxic payload.
Q2: What is the primary mechanism of payload release for a Val-Cit-PAB linked ADC?
A2: The release of the payload from a Val-Cit-PAB linked ADC is a two-stage process that occurs after the ADC is internalized by a target cancer cell.
-
Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into the cell through endocytosis, eventually being trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the PAB group. This initiates the self-immolation of the PAB spacer, which in turn releases the active cytotoxic drug.
Q3: Why is my Val-Cit-PAB linked ADC showing instability in mouse plasma?
A3: Standard Val-Cit-PAB linkers can exhibit instability in mouse plasma due to premature cleavage by the murine carboxylesterase Ces1c. This can lead to off-target toxicity and reduced efficacy in preclinical mouse models. Human neutrophil elastase has also been identified as a potential source of aberrant cleavage.
Q4: How can I improve the stability of my Val-Cit-PAB linked ADC in mouse models?
A4: A common strategy to enhance stability is to modify the linker by adding a glutamic acid residue, creating a Glu-Val-Cit-PAB linker. This modification has been shown to significantly increase plasma stability by providing resistance to Ces1c-mediated degradation, without compromising the susceptibility to Cathepsin B cleavage within the target cell.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low drug-to-antibody ratio (DAR), is a common challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: My final ADC has a low average Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I resolve them?
A low DAR can originate from various stages of the conjugation process. The following sections detail potential causes and their solutions.
Inefficient Antibody Preparation
The quality and preparation of the antibody are critical for successful conjugation.
-
Low Antibody Concentration: For efficient conjugation, it is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL. If the antibody solution is too dilute, consider concentrating it.
-
Impure Antibody: The presence of other proteins, such as BSA, can compete with the target antibody for the linker-drug, reducing conjugation efficiency. It is recommended to use an antibody that is >95% pure.
-
Interfering Buffer Components: Buffer additives like glycine, Tris, or sodium azide can interfere with the conjugation reaction. It is advisable to perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) before starting the reaction.
Suboptimal Reaction Conditions
The parameters of the conjugation reaction itself play a crucial role in determining the final DAR.
| Parameter | Recommended Range | Troubleshooting Action |
| pH | 7.2 - 8.0 | Optimize the pH of the reaction buffer. A lower pH can slow down the reaction, while a higher pH can lead to linker hydrolysis. |
| Temperature | 18 - 25 °C (Room Temp) | Avoid high temperatures, which can accelerate the hydrolysis of the linker. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to avoid incomplete conjugation or potential degradation over extended periods. |
| Linker-Drug:Antibody Molar Ratio | 4 - 8 equivalents | Use a slight excess of the linker-drug to drive the reaction to completion. |
| Co-solvent (e.g., DMSO) | < 10% v/v | Minimize the amount of organic co-solvent to prevent antibody precipitation. |
Linker-Payload Issues
The quality and handling of the linker-payload can also impact conjugation efficiency.
-
Linker-Payload Instability: Ensure the linker-payload is stored correctly and protected from light and moisture to prevent degradation.
-
Hydrophobicity and Aggregation: The hydrophobic nature of the Val-Cit-PAB linker and some payloads can lead to aggregation, which can limit the achievable DAR. Consider using hydrophilic linkers or modifying the linker to improve solubility.
Experimental Protocols
General Antibody-Drug Conjugation Protocol (Lysine Conjugation)
This protocol outlines a general procedure for conjugating a Val-Cit-PAB linker-drug to a monoclonal antibody via lysine residues.
-
Antibody Preparation:
-
Perform a buffer exchange of the purified monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to a recommended level (e.g., 5-10 mg/mL).
-
-
Drug-Linker Preparation:
-
Dissolve the SuO-Glu-Val-Cit-PAB-MMAE drug-linker in an organic co-solvent like DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the calculated amount of the drug-linker stock solution to the antibody solution to achieve the desired molar excess.
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess, unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
-
Analysis:
-
Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Logical Workflow for Troubleshooting Low DAR
Caption: A flowchart for systematic troubleshooting of low DAR.
Mechanism of Action of a Val-Cit-PAB Linker ADC
Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.
References
Technical Support Center: Overcoming Hydrophobicity of Val-Cit-PAB-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrophobicity and aggregation in Val-Cit-PAB-MMAE ADCs?
A1: The hydrophobicity of Val-Cit-PAB-MMAE ADCs is primarily driven by the hydrophobic nature of the MMAE payload and the linker system.[1][2][3] This increased surface hydrophobicity can lead to intermolecular interactions and aggregation.[3] Key contributing factors include:
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Hydrophobic Payloads and Linkers: The conjugation of the inherently hydrophobic Val-Cit-PAB-MMAE linker-payload to the antibody's surface creates hydrophobic patches that promote self-association to minimize exposure to the aqueous environment.[3]
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High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater tendency for aggregation.
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Conjugation Process Conditions: The use of organic solvents to dissolve the hydrophobic linker-payload can sometimes disrupt the antibody's structure. Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can also promote aggregation.
-
Environmental Stress: Exposure to thermal stress, agitation, and light can degrade the ADC and induce aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the hydrophobicity and stability of Val-Cit-PAB-MMAE ADCs?
A2: The DAR has a significant impact on the physicochemical properties of ADCs. As the DAR increases, the overall hydrophobicity of the ADC molecule also increases. This is because more hydrophobic small molecule drugs are conjugated to the antibody surface. This increased hydrophobicity can lead to several challenges, including:
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Increased propensity for aggregation.
-
Faster clearance from circulation.
-
Potential for lower tolerability and a narrower therapeutic window.
Therefore, optimizing the DAR is a critical aspect of ADC development to balance potency with favorable pharmacokinetic and safety profiles.
Q3: What are the most effective strategies to mitigate the hydrophobicity of Val-Cit-PAB-MMAE ADCs?
A3: Several strategies can be employed to overcome the challenges associated with the hydrophobicity of Val-Cit-PAB-MMAE ADCs:
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Linker Modification: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker is a widely used and effective strategy. This can shield the hydrophobic payload and reduce aggregation.
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Formulation Optimization: The use of specific excipients, such as surfactants (e.g., polysorbates), sugars, and amino acids, can help stabilize the ADC and prevent aggregation. Careful optimization of the buffer pH and ionic strength is also crucial.
-
Site-Specific Conjugation: This approach allows for precise control over the DAR and the location of drug conjugation, resulting in a more homogeneous and potentially more stable product.
-
"Lock-Release" Technology: This technique involves immobilizing the antibody on a solid support during conjugation, which physically separates the molecules and prevents aggregation from occurring.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the development and characterization of Val-Cit-PAB-MMAE ADCs.
Problem 1: High levels of aggregation detected by Size Exclusion Chromatography (SEC).
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Potential Cause A: High DAR.
-
Solution: Optimize the conjugation reaction to achieve a lower average DAR. This can be done by adjusting the molar ratio of the drug-linker to the antibody and the reaction time.
-
-
Potential Cause B: Inappropriate formulation buffer.
-
Solution: Screen a panel of formulation buffers with varying pH, ionic strengths, and excipients (e.g., polysorbate 20, sucrose, arginine) to identify conditions that minimize aggregation.
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-
Potential Cause C: Thermal or mechanical stress.
-
Solution: Ensure proper handling and storage of the ADC. Avoid repeated freeze-thaw cycles and excessive agitation.
-
Problem 2: Poor peak shape and resolution in Hydrophobic Interaction Chromatography (HIC).
-
Potential Cause A: Inappropriate salt concentration in the mobile phase.
-
Solution: Optimize the salt gradient. A shallower gradient may improve the resolution between different DAR species. The type of salt (e.g., ammonium sulfate vs. sodium chloride) can also impact separation.
-
-
Potential Cause B: ADC precipitation on the column.
-
Solution: Reduce the initial salt concentration in the binding buffer or add a small amount of organic modifier (e.g., isopropanol) to the mobile phase to improve solubility.
-
-
Potential Cause C: Column fouling.
-
Solution: Implement a rigorous column cleaning and regeneration protocol between runs.
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Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Length | Clearance Rate (mL/day/kg) | Reference |
| Non-PEGylated MMAE ADC | 0 | High | |
| PEG4-MMAE ADC | 4 | Moderately High | |
| PEG8-MMAE ADC | 8 | Low | |
| PEG12-MMAE ADC | 12 | Low | |
| PEG24-MMAE ADC | 24 | Low |
Table 2: Comparison of Excipients for Reducing ADC Aggregation
| Excipient | Mechanism of Action | Typical Concentration | Reference |
| Polysorbates (e.g., PS20, PS80) | Surfactants that reduce surface tension and prevent protein-protein interactions. | 0.01 - 0.1% | |
| Sugars (e.g., Sucrose, Trehalose) | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure. | 5 - 10% | |
| Amino Acids (e.g., Arginine, Glycine) | Can suppress aggregation by interacting with hydrophobic patches on the protein surface. | 100 - 250 mM |
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a general method for determining the drug-to-antibody ratio (DAR) of a Val-Cit-PAB-MMAE ADC.
-
System Preparation:
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in mobile phase A.
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the ADC using a linear gradient from 100% mobile phase A to 100% mobile phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different DAR species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the relative peak area of each species.
-
2. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis
This protocol outlines a method for quantifying aggregates in an ADC sample.
-
System Preparation:
-
Equilibrate a size exclusion chromatography (SEC) column (e.g., TSKgel G3000SWxl) and a MALS detector with the mobile phase (typically the formulation buffer).
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample onto the SEC column.
-
Collect the light scattering and refractive index data as the sample elutes.
-
-
Data Analysis:
-
The MALS software will calculate the molar mass of the species in each eluting peak.
-
Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
-
Visualizations
Caption: Experimental workflow for analyzing and overcoming hydrophobicity of Val-Cit-PAB-MMAE ADCs.
Caption: Mechanism of hydrophobicity-induced aggregation of ADCs.
Caption: Troubleshooting logic for ADC aggregation issues.
References
Technical Support Center: Prevention of Val-Cit-PAB ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Val-Cit-PAB ADC aggregation?
A1: The aggregation of Val-Cit-PAB ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following the conjugation of a typically hydrophobic payload.[] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased surface hydrophobicity, promoting intermolecular interactions that result in aggregation. ADCs with a high DAR have been shown to have a greater tendency to aggregate and clear more rapidly from circulation.[2]
-
Hydrophobic Payloads: Many potent cytotoxic payloads, such as auristatins (e.g., MMAE), are inherently hydrophobic. The conjugation of these molecules to the antibody surface creates hydrophobic patches that can self-associate to minimize contact with the aqueous environment.
-
Formulation Conditions: Suboptimal formulation parameters can significantly impact ADC stability. These include:
-
pH: The pH of the formulation can influence the charge distribution on the antibody surface. Aggregation is often more pronounced at pH values near the isoelectric point (pI) of the antibody.[3]
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can affect protein solubility and interactions.
-
Excipients: The absence of appropriate stabilizing excipients, such as surfactants and sugars, can leave the ADC vulnerable to aggregation.
-
-
Manufacturing and Handling Stresses: ADCs can be sensitive to various stresses encountered during manufacturing and handling, including:
-
Temperature Fluctuations: Exposure to elevated temperatures or repeated freeze-thaw cycles can induce conformational changes and aggregation.
-
Mechanical Stress: Shear stress from pumping, filtration, or agitation can lead to protein unfolding and subsequent aggregation.
-
Light Exposure: Some payloads and linkers may be sensitive to light, which can trigger degradation and aggregation.
-
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the propensity for aggregation. As the DAR increases, the overall hydrophobicity of the ADC molecule rises, leading to a greater likelihood of intermolecular interactions and the formation of aggregates. For instance, studies have shown that increasing the DAR of an MMAE-conjugated ADC can lead to a significant increase in the percentage of high molecular weight (HMW) species. While a higher DAR can enhance potency, it often comes at the cost of reduced stability and faster clearance from circulation. Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with biophysical stability.
Q3: Can the Val-Cit-PAB linker itself contribute to aggregation?
A3: While the primary driver of aggregation is often the hydrophobic payload, the linker can also influence the overall physicochemical properties of the ADC. The Val-Cit-PAB linker system, although widely used, contributes to the overall hydrophobicity of the conjugate. The hydrophobicity of the linker-payload combination can be a significant factor, especially at higher DARs. Strategies to mitigate this include the incorporation of hydrophilic moieties into the linker design.
Q4: Are there alternative linker technologies that can reduce the aggregation of Val-Cit-PAB ADCs?
A4: Yes, several alternative linker technologies have been developed to address the hydrophobicity and aggregation challenges associated with traditional Val-Cit-PAB linkers. These include:
-
Hydrophilic Linkers: Incorporating hydrophilic polymers like polyethylene glycol (PEG) into the linker can effectively shield the hydrophobic payload and reduce aggregation.
-
Charged Linkers: The introduction of charged groups, such as sulfonates or pyrophosphates, into the linker can increase its hydrophilicity and improve the solubility and stability of the ADC. Pyrophosphate diester linkers, for example, are highly soluble and can mitigate the aggregation potential of ADCs with lipophilic payloads.
-
Alternative Dipeptides: Replacing the Val-Cit dipeptide with a more hydrophilic alternative, such as Val-Ala, has been shown to reduce aggregation, particularly for ADCs with high DARs.
Troubleshooting Guides
Problem 1: High levels of aggregation are observed immediately after the bioconjugation reaction.
This is a common issue that can often be traced back to the conditions of the conjugation process itself.
| Possible Cause | Troubleshooting Step | Rationale |
| High concentration of organic co-solvent | Reduce the percentage of organic co-solvent used to dissolve the linker-payload. Screen for alternative, less denaturing co-solvents. | Organic co-solvents, while necessary to solubilize hydrophobic linker-payloads, can partially denature the antibody, exposing hydrophobic regions and promoting aggregation. |
| Suboptimal pH of the conjugation buffer | Perform a pH scouting study to identify the optimal pH for both the conjugation reaction and antibody stability. This is typically between pH 6.0 and 8.0. | The pH of the reaction buffer can influence the reactivity of the conjugation sites and the conformational stability of the antibody. |
| Elevated reaction temperature | Lower the temperature of the conjugation reaction. Typical temperatures range from 4°C to 25°C. | Higher temperatures can increase the rate of aggregation by promoting protein unfolding and hydrophobic interactions. |
| High shear stress during mixing | Use gentle mixing methods (e.g., slow orbital shaking or magnetic stirring with a low-profile stir bar) instead of vigorous vortexing or rapid pipetting. | High shear forces can induce mechanical stress on the antibody, leading to denaturation and aggregation. |
| High DAR | Optimize the stoichiometry of the linker-payload to antibody ratio to achieve a lower, more homogeneous DAR. | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation. |
| Inter-molecular crosslinking | Employ site-specific conjugation methods to control the sites of drug attachment and prevent random conjugation that could lead to crosslinking. | Random conjugation to surface-exposed residues can sometimes lead to the formation of covalent crosslinks between ADC molecules. |
| "Lock-Release" Bioconjugation | Consider implementing a "lock-release" bioconjugation strategy. | This approach involves immobilizing the antibody on a solid support during conjugation, which physically separates the antibody molecules and prevents aggregation. The conjugated ADC is then released under stabilizing conditions. |
Problem 2: Aggregation increases over time during storage of the purified ADC.
This indicates an issue with the formulation or storage conditions, leading to long-term instability.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate formulation pH | Conduct a pH stability study to determine the pH at which the ADC exhibits maximum stability, which is often in the range of pH 5.0-6.5 for IgGs. | The storage pH is critical for maintaining the native conformation of the antibody and minimizing charge-related interactions that can lead to aggregation. |
| Lack of stabilizing excipients | Screen for and incorporate stabilizing excipients into the formulation, such as surfactants (e.g., polysorbate 20 or 80) and/or cryo/lyoprotectants (e.g., sucrose, trehalose). | Surfactants prevent surface-induced aggregation, while sugars and polyols stabilize the protein structure, especially during freeze-thaw cycles and long-term storage. |
| Inadequate buffer system | Evaluate different buffer systems (e.g., histidine, citrate, acetate) to find one that provides optimal stability for the specific ADC. | The choice of buffer can influence the conformational stability of the antibody. |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. | The process of freezing and thawing can induce stress on the protein, leading to denaturation and aggregation. |
| Inappropriate storage temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms). Avoid temperature fluctuations. | Elevated temperatures can accelerate aggregation kinetics. |
| Exposure to light | Protect the ADC from light by using amber vials or storing it in the dark. | Light exposure can cause photo-degradation of the payload or antibody, which can initiate aggregation. |
| High ADC concentration | If feasible, consider lowering the concentration of the ADC in the final formulation. | Higher protein concentrations increase the frequency of intermolecular collisions, which can lead to a higher rate of aggregation. |
Data Presentation
Table 1: Comparison of Aggregation for Val-Cit and Val-Ala Linkers
| Linker | Payload | Average DAR | Aggregation (%) | Reference |
| Val-Cit | MMAE | ~7 | 1.80% | |
| Val-Ala | MMAE | ~7 | No obvious increase in dimeric peak | |
| Val-Cit | PBD Dimer | High DAR difficult to achieve due to aggregation | >10% (estimated) | |
| Val-Ala | PBD Dimer | 7.4 | <10% |
Table 2: Impact of Hydrophilic Linkers on ADC Properties
| Linker Type | Key Feature | Impact on Aggregation | Solubility | Reference |
| Pyrophosphate Diester | Highly hydrophilic | Mitigates aggregation potential | > 5 mg/mL (linker-drug) | |
| PEGylated | Hydrophilic polymer shield | Reduces aggregation | Improved | |
| Sulfonate-containing | Negatively charged | Reduces aggregation | Improved | |
| ChetoSensar™ | Chito-oligosaccharide | Reduces hydrophobicity and aggregation | Dramatically increased |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl or equivalent)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol or acetonitrile may be necessary to improve peak shape.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas of the HMW species and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW peaks / Total area of all peaks) * 100
Protocol 2: Analysis of ADC Hydrophobicity and DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR or equivalent)
-
HPLC or UPLC system with a UV detector
-
Buffer A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0 (may contain an organic modifier like isopropanol)
Procedure:
-
System Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Dilute the ADC sample in Buffer A to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes) to elute the ADC species. Species with a higher DAR are more hydrophobic and will elute later.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The relative peak areas can be used to determine the drug load distribution and calculate the average DAR.
Visualizations
Caption: Key drivers and mechanism of Val-Cit-PAB ADC aggregation.
Caption: Multifaceted approach to prevent ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
Technical Support Center: Improving Val-Cit Linker Stability in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Val-Cit linker instability in mouse plasma during preclinical antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Val-Cit linker instability in mouse plasma?
The premature cleavage of the Val-Cit linker in mouse plasma is primarily caused by the enzymatic activity of a specific carboxylesterase, Ces1c.[1][2][3] This enzyme is present at higher concentrations in mouse plasma compared to human plasma, leading to off-target release of the cytotoxic payload before the ADC can reach the target tumor cells.[1][4] The amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) linker is particularly susceptible to hydrolysis by Ces1c.
Q2: Why is Val-Cit linker instability a significant issue for preclinical ADC studies?
Most initial safety and efficacy studies for ADCs are conducted in mouse models. Premature cleavage of the Val-Cit linker in the systemic circulation of mice leads to the release of the cytotoxic payload, which can cause off-target toxicity and a reduced therapeutic window for the ADC. This instability can also lead to inaccurate estimations of the ADC's efficacy, potentially causing promising ADC candidates to be prematurely abandoned during early-stage development.
Q3: Are there alternative linkers that exhibit greater stability in mouse plasma?
Yes, several strategies have been developed to enhance linker stability in mouse plasma. A highly effective approach is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker. The addition of the hydrophilic glutamic acid at the P3 position significantly increases the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell. Other modifications, such as using a meta-amide para-aminobenzyl carbamate (PABC) group, have also demonstrated improved stability.
Q4: How does the conjugation site on the antibody affect Val-Cit linker stability?
The location of linker-drug conjugation on the antibody can significantly impact stability. Linkers attached to more solvent-exposed sites on the antibody are more susceptible to enzymatic cleavage by plasma proteases. Site-specific conjugation technologies, which allow for the attachment of the linker to less exposed sites, can improve the stability of the ADC in circulation.
Q5: Can the length of the spacer in the linker design influence its stability in mouse plasma?
Yes, the length of the spacer can influence stability. While longer spacers can be beneficial for the activity of certain payloads, they can also increase the exposure of the Val-Cit linker to plasma enzymes like Ces1c, making it more vulnerable to premature cleavage. Therefore, optimizing the spacer length is a critical aspect of linker design to balance payload efficacy and plasma stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability in mouse plasma.
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.
-
Troubleshooting Steps:
-
Confirm Cleavage: Perform an in vitro plasma stability assay to confirm that the linker is being cleaved in mouse plasma.
-
Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit linker, which has been shown to have significantly increased stability in mouse plasma.
-
Optimize Conjugation Site: If using stochastic conjugation, consider re-engineering the antibody to allow for site-specific conjugation at a less solvent-exposed location.
-
Adjust Spacer Length: Evaluate if a shorter spacer can be used without compromising the efficacy of the payload.
-
Issue 2: Inconsistent results are observed in mouse efficacy studies with a Val-Cit linked ADC.
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Potential Cause: Variable rates of premature payload release due to inconsistent Ces1c activity between individual mice or different mouse strains.
-
Troubleshooting Steps:
-
Characterize ADC Stability: Before initiating in vivo studies, thoroughly assess the stability of your ADC in pooled mouse plasma in vitro to establish a baseline pharmacokinetic profile.
-
Conduct a Pharmacokinetic (PK) Study: Perform a PK study in mice to measure the concentrations of both the total antibody and the intact, conjugated ADC over time. A more rapid clearance of the conjugated ADC compared to the total antibody is indicative of in vivo instability.
-
Use a More Stable Linker: Switch to a more stable linker design, such as the Glu-Val-Cit linker, to minimize variability in payload release.
-
Issue 3: The in vitro plasma stability assay shows rapid degradation of the ADC.
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Potential Cause: The experimental conditions of the plasma stability assay may be causing artificial degradation of the ADC, or the linker is inherently unstable in mouse plasma.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure that the pH (7.4) and temperature (37°C) of the incubation are physiological.
-
Include Appropriate Controls: Run control experiments with the ADC in a buffer solution (e.g., PBS) alone to differentiate between plasma-mediated and inherent instability.
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Test Alternative Linkers: Compare the stability of your current ADC with a control ADC that has a known stable linker (e.g., a non-cleavable linker or a Glu-Val-Cit linker).
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Data Presentation
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Type | Key Characteristics | Plasma Stability (Half-life in Mouse Plasma) | Primary Cleavage Enzyme | Representative ADCs |
| Val-Cit | Dipeptide, susceptible to protease cleavage. | Generally unstable. | Cathepsin B, K, L; Mouse Carboxylesterase 1c (Ces1c). | Brentuximab vedotin (Adcetris®). |
| Val-Ala | Dipeptide, alternative to Val-Cit with improved hydrophilicity. | Similar stability to Val-Cit in buffer; less prone to aggregation at high DARs. | Cathepsin B. | Loncastuximab tesirine. |
| Glu-Val-Cit | Tripeptide linker. | Significantly more stable than Val-Cit in mouse plasma. | Cathepsin B. | Investigational ADCs. |
| cBu-Cit | Peptidomimetic linker with a cyclobutane modification. | Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit. | Cathepsin B. | Investigational ADCs. |
| Non-Cleavable (e.g., SMCC) | Thioether bond. | Generally high plasma stability. | N/A (cleavage not intended). | Trastuzumab emtansine (Kadcyla®). |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in mouse plasma by measuring the change in the Drug-to-Antibody Ratio (DAR) and the amount of released payload over time.
Materials:
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ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Freshly collected mouse plasma (e.g., from CD-1 or BALB/c mice)
-
Phosphate-buffered saline (PBS)
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Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma. Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any enzymatic reactions.
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
-
DAR Analysis (LC-MS):
-
Elute the captured ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
-
Free Payload Analysis (LC-MS):
-
Analyze the supernatant from the immunoaffinity capture step to quantify the amount of free payload released into the plasma.
-
Protocol 2: Pharmacokinetic (PK) Analysis in Mice
Objective: To determine the in vivo stability of an ADC linker by measuring the concentration of the total antibody and the conjugated ADC in mouse plasma over time.
Materials:
-
ADC of interest
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Appropriate mouse strain (e.g., BALB/c)
-
ELISA plates and reagents for total antibody and conjugated ADC quantification or an LC-MS method.
Methodology:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification:
-
Total Antibody ELISA: Use an ELISA that captures the antibody regardless of its conjugation state to measure the total antibody concentration.
-
Conjugated ADC ELISA or LC-MS: Use a payload-specific ELISA or an immunoaffinity capture LC-MS method to quantify the concentration of the intact, conjugated ADC.
-
-
Data Analysis: Plot the concentration of total antibody and conjugated ADC versus time to determine the pharmacokinetic parameters (e.g., half-life, clearance). A faster clearance of the conjugated ADC compared to the total antibody indicates in vivo instability.
Mandatory Visualizations
Caption: Mechanism of premature Val-Cit linker cleavage in mouse plasma.
References
Strategies to reduce premature payload release from Val-Cit linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature payload release from Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature payload release from Val-Cit linkers, especially in preclinical mouse models?
A1: The primary cause of premature payload release from Val-Cit linked ADCs in mouse plasma is off-target enzymatic cleavage. The main enzyme responsible is a carboxylesterase known as Ces1c, which is present at higher concentrations in mouse plasma compared to human plasma.[1][2][3][4][5] This enzyme hydrolyzes the amide bond within the Val-Cit-PABC linker, leading to systemic release of the cytotoxic payload before the ADC can reach the target tumor cells. Additionally, human neutrophil elastase has been identified as another enzyme that can cause premature cleavage of the Val-Cit bond, potentially leading to off-target toxicities like neutropenia.
Q2: Why is Val-Cit linker instability in mice a significant problem for ADC development?
A2: Most initial safety and efficacy studies for new ADC candidates are conducted in mouse models. Premature payload release in these studies can lead to two major problems:
-
Inaccurate Efficacy Assessment: If the payload is released systemically, less of it reaches the tumor, potentially causing a promising ADC candidate to appear ineffective and be prematurely terminated from development.
-
Increased Off-Target Toxicity: The systemic release of highly potent cytotoxic drugs can damage healthy tissues, leading to an overestimation of the ADC's toxicity and a narrowing of its therapeutic window.
Q3: My Val-Cit ADC is stable in human plasma but not in mouse plasma. Is this expected?
A3: Yes, this is a well-documented phenomenon. Val-Cit linkers are generally stable in human plasma but are known to be unstable in mouse plasma due to the activity of the carboxylesterase Ces1c. This discrepancy is a critical consideration for preclinical development, as stability in mouse models may not be representative of stability in humans.
Q4: How does the conjugation site on the antibody affect linker stability?
A4: The location where the linker-drug is attached to the antibody significantly impacts stability. Conjugation to sites that are more exposed to the solvent (i.e., the plasma) can lead to a higher rate of premature payload release. This is because exposed linkers are more accessible to circulating enzymes like Ces1c. Using site-specific conjugation technologies to attach the linker to less solvent-exposed sites can improve ADC stability.
Troubleshooting Guide: Diagnosing Premature Payload Release
If you suspect your Val-Cit linked ADC is releasing its payload prematurely, follow this workflow to diagnose the issue.
Strategies to Reduce Premature Payload Release
Several strategies can be employed to enhance the stability of Val-Cit linkers, particularly in mouse plasma.
Linker Modification
The most effective strategy is to modify the peptide sequence of the linker to block cleavage by Ces1c without affecting its intended cleavage by cathepsins inside the tumor cell.
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Add an Acidic Amino Acid (P3 Position): Adding a hydrophilic, acidic amino acid such as glutamic acid (Glu) or aspartic acid (Asp) to the N-terminus of the Val-Cit sequence (creating a tripeptide like Glu-Val-Cit) has been shown to dramatically increase stability in mouse plasma. The acidic residue is thought to repel the Ces1c enzyme.
-
Modify the PABC Spacer: Introducing substitutions at the meta position of the p-aminobenzyl carbamate (PABC) self-immolative spacer has also been shown to improve stability while being tolerated by the intracellular cathepsin B enzyme.
Quantitative Comparison of Linker Modifications
| Linker Type | Modification | Half-life in Mouse Model | Key Finding | Reference |
| Val-Cit | Standard dipeptide | ~2 days | Serves as the baseline, known for instability in mice. | |
| Ser-Val-Cit | P3 Serine addition | Slightly increased stability | Minor improvement over standard Val-Cit. | |
| Lys-Val-Cit | P3 Lysine addition | Reduced stability | A basic residue at P3 can enhance interaction with Ces1c, increasing lability. | |
| Glu-Val-Cit (EVCit) | P3 Glutamic Acid addition | ~12 days | Dramatically improved stability, approaching the half-life of the antibody itself. | |
| Asp-Val-Cit | P3 Aspartic Acid addition | Significantly increased stability | Similar to Glu, an acidic residue at P3 effectively blocks Ces1c. | |
| Val-Ala | P1 Alanine substitution | More stable than Val-Cit | Offers improved stability in mouse plasma and lower hydrophobicity. |
Conjugation Site Optimization
-
Site Selection: Avoid conjugation to highly solvent-accessible sites on the antibody. Use molecular modeling to predict solvent accessibility and choose more protected sites.
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to ensure a homogeneous ADC product where the linker is attached at a predetermined, stable location.
Spacer Length Adjustment
-
Minimize Exposure: While spacers are often necessary to connect the linker to the drug, excessively long spacers can increase the exposure of the Val-Cit moiety to plasma enzymes. Evaluate whether a shorter spacer can be used without compromising the payload's activity.
Appendix: Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify payload release over time in plasma from different species (e.g., mouse, human).
Methodology:
-
Plasma Preparation: Obtain commercially available frozen plasma (e.g., CD1 mouse, human) containing an anticoagulant (e.g., EDTA). Thaw the plasma at 37°C immediately before use.
-
ADC Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.
-
As a control, dilute the ADC to the same concentration in a buffer like PBS to distinguish between plasma-mediated and inherent chemical instability.
-
-
Time Points: Incubate the samples in a controlled environment at 37°C. At designated time points (e.g., 0, 4, 24, 48, 72, 144 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) and/or the concentration of free payload. Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species and calculate the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the concentration of intact ADC and released (free) payload.
-
-
Data Analysis: Plot the average DAR or percentage of intact ADC against time. A rapid decrease in DAR in mouse plasma compared to human plasma or buffer is indicative of species-specific instability.
References
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design (2016) | Magdalena Dorywalska | 172 Citations [scispace.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Val-Cit-PAB ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing a valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation, purification, and characterization of Val-Cit-PAB ADCs.
Question: Why is my average DAR lower than expected, despite using the correct molar excess of the drug-linker?
Possible Causes:
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[1]
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Antibody Quality: The presence of impurities or an inaccurate antibody concentration can lead to inconsistent and suboptimal conjugation.[] We recommend using an antibody that is greater than 95% pure.
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Interfering Buffer Components: Certain buffer additives may interfere with the conjugation reaction.[1]
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Inactive Drug-Linker: The drug-linker complex may have degraded due to improper storage or handling.
Troubleshooting Steps:
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Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker.
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Verify Antibody Quality: Ensure the antibody is highly pure and its concentration is accurately quantified. If necessary, use an antibody purification kit.
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Buffer Exchange: If the antibody buffer contains interfering substances, perform a buffer exchange into a suitable conjugation buffer.
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Confirm Drug-Linker Activity: Use a fresh batch of the drug-linker or verify the activity of the existing stock.
Question: What is causing the high levels of aggregation in my final ADC product?
Possible Causes:
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Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.
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Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.
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Harsh Conjugation Conditions: High temperatures or extreme pH during the conjugation process can denature the antibody, leading to aggregation.
Troubleshooting Steps:
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Reduce Molar Excess of Drug-Linker: A lower molar ratio of drug-linker to antibody during conjugation can result in a lower average DAR and reduced aggregation.
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Optimize Formulation Buffer: Screen different buffer conditions, including pH and excipients, to find a formulation that minimizes aggregation.
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Control Conjugation Conditions: Maintain optimal temperature and pH throughout the conjugation reaction to prevent antibody denaturation.
Troubleshooting Workflow for Low DAR and High Aggregation
Caption: Troubleshooting workflow for low DAR and high aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit-PAB ADC?
The optimal DAR is a balance between efficacy and safety. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation. Generally, a DAR of 2 to 4 is considered ideal for many ADCs. However, the optimal DAR is specific to the antibody, payload, and target indication and must be determined empirically.
Q2: How does DAR impact the efficacy and toxicity of an ADC?
| DAR Value | Impact on Efficacy | Impact on Toxicity & Pharmacokinetics |
| Low (e.g., <2) | May have lower potency and reduced therapeutic activity. | Generally better tolerability and slower clearance. |
| Optimal (e.g., 2-4) | Often provides the best balance of potency and safety, leading to a wider therapeutic window. | Moderate clearance rates and manageable toxicity profiles. |
| High (e.g., >4) | Generally more potent in vitro. However, in vivo efficacy can be compromised due to poor pharmacokinetics. | Often associated with faster clearance, increased accumulation in non-target organs like the liver, and higher toxicity. |
Q3: What are the most common methods for determining the average DAR?
Several analytical techniques are used to determine the DAR of ADCs, each with its own advantages. The primary methods include:
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Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the quantification of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine DAR on both intact and reduced ADCs.
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Mass Spectrometry (MS): Provides accurate mass measurements to identify and quantify different drug-loaded species.
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UV/Vis Spectroscopy: A simpler method that relies on the distinct absorbance spectra of the antibody and the payload.
Q4: How does the Val-Cit-PAB linker work?
The Val-Cit-PAB linker is designed for stability in circulation and specific cleavage within the target tumor cell. The mechanism involves a two-stage release process:
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Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis, eventually trafficking to the lysosome.
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Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B, a protease often upregulated in tumor cells, cleaves the peptide bond between citrulline and the PAB group.
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Self-Immolation and Payload Release: This cleavage triggers a spontaneous 1,6-elimination of the PAB spacer, releasing the unmodified, active cytotoxic payload into the cell.
Mechanism of Val-Cit-PAB Linker Cleavage
Caption: ADC internalization and payload release pathway.
Experimental Protocols
1. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR of an ADC using HIC.
-
Materials and Reagents:
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HPLC system with a UV detector
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HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
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Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
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HPLC Method:
-
Equilibrate the column with 100% Mobile Phase A.
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Inject the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes to elute the ADC species.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
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Integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
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Calculate the weighted average DAR using the peak area percentages for each species.
-
-
Experimental Workflow for DAR Determination by HIC
Caption: Workflow for DAR determination using HIC.
2. In Vitro Cytotoxicity Assay
This protocol is for assessing the potency and specificity of an ADC on antigen-positive versus antigen-negative cells.
-
Materials and Reagents:
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Antigen-positive and antigen-negative cell lines
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Complete cell culture medium
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ADC and unconjugated antibody
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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96-well plates
-
-
Procedure:
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Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an optimized density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours, as the cytotoxic effect of payloads like auristatins can be delayed.
-
Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
-
3. Plasma Stability Assay
This protocol assesses the stability of the ADC and the rate of premature drug release in plasma.
-
Materials and Reagents:
-
ADC sample
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Human plasma (or plasma from other species of interest)
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LC-MS system
-
-
Procedure:
-
Incubation: Incubate the ADC sample in plasma at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96 hours), draw aliquots of the plasma-ADC mixture.
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Sample Preparation: Process the plasma samples to isolate the ADC and/or the released payload. This may involve immunoaffinity capture or protein precipitation.
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LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and/or the concentration of released free drug.
-
Data Analysis: Plot the concentration of intact ADC or released payload over time to determine the stability profile and half-life of the ADC in plasma.
-
References
Technical Support Center: Val-Cit Linker Technologies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of Val-Cit linker cleavage?
The valine-citrulline (Val-Cit) linker is designed for selective cleavage within the lysosome of target cancer cells.[1][] After an antibody-drug conjugate (ADC) binds to its target antigen on the cell surface, it is internalized and trafficked to the lysosome.[1] The acidic environment of the lysosome (pH 4.5-5.5) and the presence of lysosomal proteases, primarily Cathepsin B, facilitate the cleavage of the peptide bond between valine and citrulline.[1][] This cleavage initiates a self-immolative cascade through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the cytotoxic payload inside the target cell.
Q2: What causes off-target cleavage of Val-Cit linkers in circulation?
Off-target cleavage of Val-Cit linkers in the bloodstream leads to premature payload release, which can reduce therapeutic efficacy and increase systemic toxicity. The primary culprits behind this premature cleavage are plasma enzymes that are not the intended Cathepsin B.
In preclinical mouse models, the carboxylesterase Ces1c is a major contributor to Val-Cit linker instability. In humans, human neutrophil elastase (NE) has been identified as a key enzyme responsible for off-target cleavage. This enzymatic degradation is often dependent on the conjugation site on the antibody, with more solvent-exposed linkers being more susceptible to cleavage.
Q3: My ADC with a Val-Cit linker is showing instability in mouse plasma. How can I address this?
Instability in mouse plasma is a common issue due to the activity of mouse carboxylesterase Ces1c. A well-established strategy to mitigate this is to modify the linker by adding a glutamic acid residue at the P3 position, creating a Glu-Val-Cit linker. This modification has been shown to dramatically improve the ADC's half-life in mouse models without significantly affecting the desired intracellular cleavage by Cathepsin B.
Q4: Are there other enzymes besides Cathepsin B that can cleave the Val-Cit linker?
While Cathepsin B is the primary lysosomal protease responsible for Val-Cit linker cleavage, other cathepsins such as Cathepsin S, L, and F may also be involved. Additionally, as mentioned, enzymes present in the systemic circulation like carboxylesterase Ces1c (in mice) and human neutrophil elastase can also cleave the linker, leading to off-target payload release.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of Val-Cit linker stability.
| Problem | Potential Cause | Suggested Solution |
| High levels of free payload in in vitro plasma stability assay. | Premature cleavage of the Val-Cit linker by plasma proteases. | 1. Modify the linker: Incorporate a glutamic acid residue to create a Glu-Val-Cit linker, which has been shown to be more resistant to cleavage by mouse Ces1c. 2. Optimize conjugation site: If possible, conjugate the linker-payload to a less solvent-accessible site on the antibody to sterically hinder protease access. 3. Assay controls: Include appropriate controls in your plasma stability assay, such as incubating the ADC in buffer alone, to differentiate between plasma-mediated and inherent instability. |
| Inconsistent results in plasma stability assays. | Assay artifacts or instrumental issues. | 1. Optimize assay conditions: Ensure physiological conditions (pH 7.4, 37°C) are maintained throughout the incubation. 2. Minimize sample handling: Reduce the time between sample collection and analysis to prevent degradation. 3. System suitability tests: Regularly check the performance of your analytical instruments (e.g., HPLC, mass spectrometer). |
| ADC shows good in vitro stability but poor in vivo efficacy in mouse models. | Rapid in vivo clearance due to linker instability not fully captured by in vitro assays. | 1. Pharmacokinetic (PK) studies: Conduct a full PK study in mice to determine the half-life of the intact ADC, total antibody, and free payload. 2. Linker modification: Consider using a more stable linker design, such as the Glu-Val-Cit linker, for in vivo studies in mice. |
| Observed neutropenia or other off-target toxicities in preclinical studies. | Premature payload release in circulation due to cleavage by enzymes like neutrophil elastase. | 1. Alternative linker chemistries: Explore linkers that are less susceptible to cleavage by neutrophil elastase, such as those with modifications at the P2 position of the peptide. 2. Exolinker approach: Consider novel linker designs, like the exolinker, which repositions the cleavable peptide to enhance stability against various plasma enzymes. |
Quantitative Data Summary
The stability of Val-Cit linkers can be influenced by modifications to the peptide sequence. The following table summarizes the stability of different linker designs in mouse plasma.
| Linker Type | Modification | Stability in Mouse Plasma (Half-life) | Key Findings |
| Val-Cit (VCit) | Standard dipeptide linker | ~2 days | Unstable in mouse plasma due to cleavage by carboxylesterase Ces1c. |
| Ser-Val-Cit (SVCit) | Addition of a serine residue | Moderate improvement over VCit | Provides some increased stability compared to the standard Val-Cit linker. |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue | ~12 days | Dramatically improved stability in mouse plasma by resisting Ces1c cleavage, without compromising Cathepsin B-mediated release. |
Key Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Objective: To determine the rate of payload release from an ADC in plasma over time.
Methodology:
-
Plasma Preparation: Obtain fresh plasma (e.g., mouse or human) and centrifuge to remove any cellular debris.
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. As a control, dilute the ADC in a suitable buffer (e.g., PBS) at the same concentration.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, free payload, and total antibody. Common analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the free payload and identify cleavage products.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the total antibody concentration.
-
In Vitro Lysosomal Cleavage Assay
This protocol assesses the susceptibility of the ADC linker to cleavage by lysosomal enzymes.
Objective: To confirm the intended cleavage of the Val-Cit linker by lysosomal proteases.
Methodology:
-
Lysosomal Fraction Preparation: Isolate lysosomal fractions from a relevant cell line or use commercially available lysosomal extracts.
-
ADC Incubation: Incubate the ADC with the lysosomal fraction at 37°C in an appropriate buffer with an acidic pH (e.g., pH 5.0) to mimic the lysosomal environment.
-
Enzyme Addition: For more specific analysis, incubate the ADC with purified Cathepsin B.
-
Time Points: Collect aliquots at various time points.
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Reaction Quenching: Stop the enzymatic reaction by adding a protease inhibitor or by rapid freezing.
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Analysis: Analyze the samples by LC-MS to quantify the released payload.
Visualizations
Caption: Comparison of intended and off-target cleavage pathways for Val-Cit linkers.
Caption: A decision-making workflow for troubleshooting Val-Cit linker instability.
References
Technical Support Center: Impact of Carboxylesterase 1C on Val-Cit Linker Stability
This technical support center is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) that utilize a valine-citrulline (Val-Cit) linker. It provides essential information, troubleshooting guidance, and detailed protocols to address the challenges posed by carboxylesterase 1C (CES1C) on linker stability, particularly in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Cit linker cleavage?
The Val-Cit linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[1] Upon internalization of the ADC, Cathepsin B cleaves the amide bond between the valine and citrulline residues, initiating the release of the cytotoxic payload within the target cancer cell.[1]
Q2: Why is Val-Cit linker stability a concern in preclinical mouse studies?
While stable in human plasma, the Val-Cit linker is susceptible to premature cleavage in mouse plasma.[2][3] This instability is primarily caused by the murine enzyme carboxylesterase 1C (CES1C), which is present at higher concentrations in mouse plasma compared to human plasma.[4] This premature payload release can lead to off-target toxicity and an inaccurate assessment of the ADC's therapeutic window and efficacy in mouse models.
Q3: What is Carboxylesterase 1C (CES1C) and how does it affect the Val-Cit linker?
Carboxylesterase 1C (CES1C) is a serine hydrolase found in mouse plasma that can hydrolyze the amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) linker. This enzymatic action leads to the premature release of the cytotoxic drug from the antibody in the systemic circulation, before the ADC reaches the target tumor cells.
Q4: Are there alternative linkers that are more stable in mouse plasma?
Yes, several strategies have been developed to enhance linker stability in mouse plasma. A notable example is the glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker. The addition of the hydrophilic glutamic acid residue at the P3 position significantly increases the linker's resistance to CES1C-mediated cleavage without compromising its susceptibility to cleavage by intracellular Cathepsin B.
Q5: How does the drug-to-antibody ratio (DAR) impact the plasma stability of an ADC?
Higher DAR values can sometimes lead to faster clearance of the ADC from circulation. This is often attributed to the increased hydrophobicity of the ADC, which can lead to aggregation and faster uptake by the reticuloendothelial system. While not a direct cause of linker cleavage, a more rapid clearance reduces the time the ADC is exposed to circulating CES1C, which can indirectly influence the overall extent of premature payload release.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ADCs with Val-Cit linkers, particularly in the context of preclinical mouse studies.
| Issue | Potential Cause | Recommended Solution |
| High levels of free payload detected in mouse plasma shortly after ADC administration. | Premature cleavage of the Val-Cit linker by murine CES1C. | 1. Evaluate Linker Chemistry: Consider synthesizing and testing an ADC with a more stable linker, such as the Glu-Val-Cit linker.2. Assess Conjugation Site: The solvent accessibility of the conjugation site can influence the linker's susceptibility to CES1C. Conjugation to a less exposed site may offer some protection.3. Utilize CES1C Knockout Mice: Conduct in vivo studies in CES1C knockout mice to eliminate the confounding factor of CES1C-mediated cleavage and obtain a more accurate prediction of the ADC's clinical performance. |
| Inconsistent or lower-than-expected anti-tumor efficacy in mouse models. | Reduced delivery of the active payload to the tumor due to premature release in circulation. | 1. In Vitro Plasma Stability Assay: Before in vivo studies, assess the stability of your ADC in mouse plasma to establish a baseline for its pharmacokinetic profile.2. Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the concentrations of both the total antibody and the intact, conjugated ADC over time. A rapid decline in the conjugated ADC concentration relative to the total antibody concentration is indicative of linker instability. |
| Unexpected toxicity observed in preclinical mouse models. | Off-target effects of the prematurely released cytotoxic payload. | 1. Free Payload Quantification: Measure the concentration of the free payload in plasma samples from your in vivo studies using LC-MS to correlate toxicity with premature cleavage.2. Dose-Response Study: Perform a dose-response study to determine the maximum tolerated dose (MTD) and establish a therapeutic window. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the in vitro stability of an ADC with a Val-Cit linker in mouse plasma.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh mouse plasma at 37°C. As a control, incubate the ADC in PBS under the same conditions.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Quenching: Immediately freeze the collected aliquots at -80°C to stop any further enzymatic reaction.
-
Analysis: Analyze the samples to quantify the amount of intact ADC and free payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma before LC-MS analysis.
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC in a mouse model.
Methodology:
-
Animal Model: Use an appropriate mouse strain for your study. Consider using CES1C knockout mice for comparative analysis.
-
Administration: Administer a single intravenous (IV) dose of the ADC to the mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentrations of total antibody and intact ADC in the plasma samples using ELISA or LC-MS.
Data Analysis: Plot the plasma concentrations of the total antibody and the intact ADC against time. A significantly faster clearance of the intact ADC compared to the total antibody indicates in vivo instability of the linker.
Visualizations
Caption: Mechanism of CES1C-mediated cleavage of a Val-Cit linker in mouse circulation.
Caption: Experimental workflow for assessing Val-Cit linker stability.
References
Mitigating neutropenia associated with Val-Cit linker ADCs
This guide provides technical support for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring cleavable valine-citrulline (Val-Cit) linkers, focusing on the associated risk of neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neutropenia associated with Val-Cit linker ADCs, particularly those with an MMAE payload?
Neutropenia induced by Val-Cit-MMAE ADCs is primarily considered an "off-target" toxicity, driven by a mechanism that extends beyond the intended cancer cells.[1][2] The proposed mechanism involves the premature, extracellular cleavage of the Val-Cit linker within the bone marrow microenvironment.[3][4] Differentiating neutrophils naturally secrete enzymes, such as neutrophil elastase, which can cleave the Val-Cit linker of the ADC circulating in the bone marrow.[3] This cleavage releases the highly potent and membrane-permeable payload, monomethyl auristatin E (MMAE). The freed MMAE can then enter and kill nearby, rapidly dividing hematopoietic stem and progenitor cells (HSPCs), leading to a reduction in neutrophil production. This phenomenon is often referred to as a "bystander effect" in the bone marrow.
Q2: How does the payload (e.g., MMAE vs. MMAF) influence the risk of neutropenia?
The physicochemical properties of the payload are critical. MMAE is hydrophobic and neutral, allowing it to easily cross cell membranes. This high permeability is essential for the bystander effect that kills neighboring hematopoietic progenitors. In contrast, MMAF is hydrophilic and negatively charged at physiological pH, which significantly limits its ability to exit the cell where it is released and, therefore, results in a minimal bystander killing effect. Consequently, ADCs with vc-MMAF are generally less myelosuppressive than those with vc-MMAE.
Table 1: Comparison of MMAE and MMAF Payload Properties
| Property | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) | Reference(s) |
|---|---|---|---|
| Bystander Effect | Potent | Minimal to none | |
| Cell Permeability | High (more permeable) | Low (less permeable) | |
| Molecular Nature | More hydrophobic, neutral | Hydrophilic, negatively charged |
| Typical Toxicity Profile | Neutropenia, peripheral neuropathy | Ocular toxicity, thrombocytopenia | |
Q3: What are the primary clinical strategies for managing ADC-induced neutropenia?
Management strategies are generally adapted from standard chemotherapy protocols and focus on a risk-adapted approach.
-
Monitoring: Regular monitoring of absolute neutrophil counts (ANC) is crucial, especially around days 5-7 post-infusion when nadirs often occur.
-
Dose Modification: Dose delays or reductions are common interventions if a patient develops severe (Grade 3/4) neutropenia.
-
Supportive Care: The use of granulocyte colony-stimulating factors (G-CSF), such as filgrastim or pegfilgrastim, is a key strategy. Primary prophylaxis with long-acting G-CSF may be recommended for patients receiving ADCs with a high risk of febrile neutropenia.
Q4: Can ADC design be modified to reduce neutropenia?
Yes, several strategies are being explored to engineer safer ADCs:
-
Linker Modification: Developing linkers that are more stable in plasma and resistant to cleavage by extracellular proteases like neutrophil elastase is a key area of research. For example, a tripeptide glutamic acid-glycine-citrulline (EGCit) linker has shown increased stability.
-
Payload Selection: Using payloads with lower membrane permeability can reduce the off-target bystander effect in the bone marrow.
-
Optimizing Drug-to-Antibody Ratio (DAR): Lowering the DAR or using site-specific conjugation to create more homogeneous ADCs can potentially improve the therapeutic index.
Troubleshooting Experimental Issues
Q1: My Val-Cit-MMAE ADC shows high potency in vitro against my target-positive cancer cell line but causes unexpected severe neutropenia in my mouse model. Why the discrepancy?
This is a common observation and highlights the difference between on-target cancer cell killing and off-target toxicity.
-
In Vitro vs. In Vivo Cleavage: Standard in vitro cytotoxicity assays primarily measure target-mediated ADC internalization and subsequent intracellular lysosomal cleavage by cathepsins. They do not replicate the bone marrow microenvironment where extracellular proteases can prematurely release the payload, causing the off-target toxicity observed in vivo.
-
Bystander Effect: The severe neutropenia is likely due to the bystander killing of hematopoietic progenitors in the bone marrow, a mechanism not captured in a typical monoculture cytotoxicity assay.
-
Mouse-Specific Linker Instability: The Val-Cit linker has known instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, which can lead to premature payload release and exaggerated toxicity in murine models that may not be representative of humans.
Q2: How can I experimentally assess the potential for myelosuppression of my ADC before moving into extensive in vivo studies?
A Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay using primary hematopoietic progenitors is the gold standard for assessing myelotoxicity in vitro. This assay quantifies the ability of hematopoietic stem and progenitor cells to proliferate and differentiate into colonies of specific lineages (e.g., granulocyte-macrophage, erythroid) in the presence of your test compound. A significant reduction in colony formation compared to controls indicates potential myelosuppression.
Q3: I am developing a new cleavable linker. How can I test if it's less likely to cause neutropenia than Val-Cit?
To assess if a new linker has a better safety profile, you should evaluate its stability and impact on hematopoietic cells:
-
Plasma Stability Assays: Incubate the ADC in plasma from relevant species (mouse, cynomolgus monkey, human) to measure the rate of payload release over time.
-
Neutrophil Elastase Cleavage Assay: Incubate the ADC with purified human neutrophil elastase to determine if the new linker is resistant to cleavage compared to a Val-Cit control.
-
CFU Myelotoxicity Assay: Directly compare the toxicity of an ADC with the new linker against an equivalent Val-Cit ADC on human hematopoietic progenitors. A higher IC50 for the new linker ADC would suggest a lower potential for myelosuppression.
Key Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Myelotoxicity Assessment
This protocol outlines a method to evaluate the direct toxicity of an ADC on hematopoietic progenitor cells.
References
- 1. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potential Mechanism for ADC-Induced Neutropenia: Role of Neutrophils in Their Own Demise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Val-Cit vs. Val-Ala: A Comparative Analysis of Dipeptide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prevalent cleavable linkers are those based on the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are engineered for cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells, ensuring targeted release of the cytotoxic payload. This guide provides a comprehensive, data-driven comparison of Val-Cit and Val-Ala linkers to inform rational ADC design.
Mechanism of Action: Protease-Mediated Payload Release
Both Val-Cit and Val-Ala linkers serve to connect a potent cytotoxic agent to a monoclonal antibody (mAb). The underlying principle of their function is their stability in systemic circulation and their susceptibility to cleavage within the lysosome of target cancer cells.[1] Upon the ADC binding to its target antigen on the cancer cell surface, the complex is internalized and transported to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the enzymatic cleavage of the dipeptide linker. This cleavage initiates a self-immolative cascade, leading to the release of the active payload into the cytoplasm, where it can exert its cytotoxic effect.[1]
Quantitative Performance Comparison
The choice between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Considerations |
| Cathepsin B Cleavage Rate | Higher | Lower (approx. half the rate of Val-Cit)[2] | Val-Cit's faster cleavage may lead to quicker payload release within the tumor cell.[1] |
| Achievable Drug-to-Antibody Ratio (DAR) | Lower (prone to aggregation at DAR > 4)[3] | Higher (up to ~7.4 with limited aggregation) | Val-Ala's lower hydrophobicity allows for higher drug loading, which can enhance potency, especially with lipophilic payloads. |
| Aggregation Tendency | Increased, especially with hydrophobic payloads and high DARs. | Reduced, leading to improved biophysical properties of the ADC. | Lower aggregation with Val-Ala improves manufacturing feasibility and may lead to a better safety profile. |
| Plasma Stability (Human) | High (Half-life > 230 days in one study) | High | Both linkers demonstrate excellent stability in human plasma, a critical feature for clinical translation. |
| Plasma Stability (Mouse) | Unstable (cleaved by carboxylesterase 1c) | More stable than Val-Cit, but still susceptible to some cleavage. | The instability of Val-Cit in mouse plasma is a significant challenge for preclinical evaluation, often requiring specialized mouse models. |
| Bystander Effect | Effective | Effective | The ability of the released payload to diffuse and kill neighboring antigen-negative cells is crucial for treating heterogeneous tumors and is achievable with both linkers, depending on the payload's permeability. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., mouse, human).
Materials:
-
ADC of interest
-
Control buffer (e.g., PBS, pH 7.4)
-
Plasma (e.g., C57BL/6 mouse plasma, human plasma)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration (e.g., 50 µg/mL) in both the control buffer and the plasma of interest.
-
Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 120, 168 hours). Immediately freeze the collected aliquots at -80°C.
-
Immunoaffinity Capture: Thaw the samples and use immunoaffinity capture beads to isolate the ADC from the plasma matrix.
-
LC-MS Analysis: Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Data Analysis: Plot the average DAR against time to determine the stability profile of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest, isotype control ADC, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, isotype control, and free payload. Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curve and determine the IC50 value using suitable software.
Protocol 3: Co-culture Bystander Effect Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells, engineered to express a fluorescent protein (e.g., GFP)
-
ADC of interest
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. As controls, seed monocultures of each cell line.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizing Key Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ADC cleavage mechanism and a typical experimental workflow for linker evaluation.
Caption: Mechanism of ADC internalization and payload release.
Caption: Workflow for evaluating ADC linker performance.
Conclusion
The decision between Val-Cit and Val-Ala linkers is context-dependent and should be guided by the specific properties of the payload and the desired characteristics of the ADC. Val-Cit remains a widely used and effective linker, particularly for payloads that are not excessively hydrophobic, and its faster cleavage rate may be advantageous for rapid payload release. However, its instability in mouse plasma poses a significant challenge for preclinical studies.
Val-Ala offers a key advantage in its lower hydrophobicity, which translates to reduced aggregation and the ability to achieve higher DARs, especially with lipophilic payloads. This can lead to more potent and homogeneous ADCs. While its cleavage rate is slower than that of Val-Cit, it is generally sufficient for effective payload release and its improved stability in mouse models makes it a more favorable option for in vivo preclinical assessment. Ultimately, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of an ADC.
References
A Head-to-Head Comparison: Unveiling the Superior Efficacy of Glu-Val-Cit Tripeptide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the Glu-Val-Cit tripeptide linker and the widely used Val-Cit dipeptide linker, supported by experimental data, to inform rational ADC design and development.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the stability, specificity, and ultimate efficacy of an ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to release the payload within the target tumor cells.[1][2] This comparative analysis demonstrates that the addition of a glutamic acid residue to the Val-Cit linker, creating the Glu-Val-Cit tripeptide, significantly enhances plasma stability and, consequently, in vivo antitumor efficacy.[3][4]
Enhanced Plasma Stability: The Key Advantage of Glu-Val-Cit
A major challenge in the preclinical evaluation of ADCs with Val-Cit linkers is their instability in mouse plasma due to susceptibility to cleavage by the extracellular carboxylesterase Ces1c.[3] This premature payload release in circulation can lead to misleading results in mouse models and raises concerns about potential toxicities. The Glu-Val-Cit linker was specifically designed to overcome this limitation.
The addition of the hydrophilic and negatively charged glutamic acid residue effectively shields the linker from this unwanted enzymatic degradation in mouse plasma. This results in a dramatically improved ADC half-life in mouse models, increasing from approximately 2 days for a Val-Cit ADC to around 12 days for a Glu-Val-Cit ADC, which is closer to the half-life of a therapeutic human IgG. Importantly, both linkers exhibit high stability in human plasma, a crucial feature for clinical translation.
Quantitative Comparison of Linker Stability
| Linker | Species | Half-Life (in plasma) | Key Finding |
| Val-Cit (VCit) | Mouse | ~2 days | Susceptible to premature cleavage by mouse carboxylesterase Ces1c. |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Addition of glutamic acid significantly enhances stability. |
| Val-Cit (VCit) | Human | Stable | Generally stable in human plasma. |
| Glu-Val-Cit (EVCit) | Human | Stable | Maintains high stability. |
Mechanism of Action: Cathepsin B-Mediated Payload Release
Both Glu-Val-Cit and Val-Cit linkers are designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Upon binding to its target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide linker, releasing the cytotoxic payload to exert its cell-killing effect. While the Glu-Val-Cit linker is highly responsive to cathepsin B-mediated cleavage, it is not necessarily more sensitive than Val-Cit to cleavage by other cathepsins like cathepsin L and S.
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
Superior In Vivo Efficacy of Glu-Val-Cit ADCs
The enhanced stability of the Glu-Val-Cit linker directly translates to superior antitumor activity in vivo. By preventing premature drug release, a higher concentration of the intact ADC can reach the tumor site, leading to more efficient and targeted payload delivery. Studies in xenograft mouse models have demonstrated that ADCs constructed with the Glu-Val-Cit linker exhibit significantly greater tumor growth inhibition compared to their Val-Cit-based counterparts.
Comparative In Vivo Efficacy Data
| ADC Construct | Tumor Growth Inhibition | Comments |
| ADC with Glu-Val-Cit linker | Superior | Exhibited greater treatment efficacy compared to the Val-Cit based variant. |
| ADC with Val-Cit linker | Effective | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant. |
The Bystander Effect: A Key Consideration
The bystander effect, where the released payload from a target cell kills adjacent antigen-negative tumor cells, is a crucial mechanism for treating heterogeneous tumors. This effect is highly dependent on the properties of the payload and the efficiency of its release. The improved stability of the Glu-Val-Cit linker ensures that more payload is released specifically within the tumor microenvironment, potentially leading to a more pronounced and effective bystander effect.
Caption: Experimental workflow for in vitro assessment of the ADC bystander effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measure the intact ADC and free payload.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on target cells.
Methodology:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in a complete medium.
-
Treat the cells with the prepared solutions and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vivo Efficacy Study
Objective: To evaluate the antitumor activity of an ADC in a xenograft mouse model.
Methodology:
-
Implant human tumor cells (xenograft) into immunodeficient mice.
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with Val-Cit linker, ADC with Glu-Val-Cit linker).
-
Administer a single intravenous dose of the respective treatments at equimolar payload doses.
-
Monitor tumor volumes and body weights of the mice several times a week.
-
The endpoint is typically when tumors in the control group reach a maximum allowed size or when animals show signs of morbidity.
-
Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The Glu-Val-Cit tripeptide linker represents a significant advancement in ADC technology. Its enhanced stability in mouse plasma addresses a critical challenge in preclinical development, allowing for more reliable and translatable in vivo data. This improved stability, coupled with its efficient cleavage by cathepsin B within tumor cells, results in superior antitumor efficacy compared to the traditional Val-Cit linker. For researchers aiming to develop safer and more effective antibody-drug conjugates, the Glu-Val-Cit linker offers a compelling and scientifically validated solution.
References
A Comparative Guide to the In Vivo Stability of Val-Cit-PAB-MMAE
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical factor in the design of an Antibody-Drug Conjugate (ADC). This stability directly influences the ADC's therapeutic index—its balance between efficacy and safety. An ideal linker remains stable in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity, but allows for efficient cleavage and drug release once inside the target tumor cell.[1][2]
This guide provides a comparative analysis of the in vivo stability of the widely used Valine-Citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) linker conjugated to monomethyl auristatin E (MMAE), benchmarked against other common linker technologies.
Comparative In Vivo Stability Data
The Val-Cit (vc) linker is a cathepsin B-cleavable dipeptide linker, designed to be selectively processed within the lysosomal compartment of cancer cells where cathepsin B is highly expressed.[][4] However, its stability can be compromised by other enzymes, such as certain carboxylesterases found in rodent plasma, which can lead to faster clearance in preclinical models compared to humans.[5]
The following table summarizes quantitative data from various studies, comparing the stability of ADCs with different linkers.
| Linker Type | ADC Construct | Animal Model | Key Stability Findings |
| Cathepsin-Cleavable (Val-Cit) | Polatuzumab vedotin (vc-MMAE) | Human | Half-life of intact ADC is approximately 12 days, demonstrating prolonged stability. |
| Cathepsin-Cleavable (Val-Cit) | Enfortumab vedotin (vc-MMAE) | Human | Half-life of intact ADC is approximately 3.4 days, showing moderate stability. |
| Cathepsin-Cleavable (Val-Cit) | Various vc-MMAE ADCs | Human | Plasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days. |
| Cathepsin-Cleavable (Val-Cit) | Anti-CD79b-MMAE | Rat | Showed more rapid payload loss in plasma compared to tandem-cleavage linkers. |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, showing improved stability over standard vc-MMAE. |
| Non-Cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Human | Relies on full antibody degradation for payload release, leading to high plasma stability. |
| Acid-Cleavable (Silyl Ether) | MMAE Conjugate | Human (Plasma) | t1/2 of >7 days in human plasma, a significant improvement over traditional hydrazine linkers (t1/2 = 2 days). |
Mechanisms of Action and Cleavage
The effectiveness of the Val-Cit-PAB-MMAE system relies on a sequence of events, from ADC internalization to payload release and action.
-
ADC Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, cathepsin B and other proteases cleave the linker between the Valine and Citrulline residues.
-
Self-Immolation: Cleavage of the dipeptide initiates a self-immolative cascade of the PAB spacer, which rapidly releases the active MMAE payload.
-
Payload Action: The released MMAE, a potent antimitotic agent, binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is essential and typically involves quantifying the intact ADC, total antibody, and free payload in plasma over time.
Generalized Protocol for Pharmacokinetic (PK) Analysis
-
Animal Dosing: Administer the ADC to the selected animal model (e.g., mice or rats) via intravenous (IV) injection at a specified dose.
-
Sample Collection: Collect blood samples into anticoagulant-containing tubes (e.g., lithium heparin) at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma Preparation: Process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification of Intact ADC (ELISA):
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's antibody.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Sample Incubation: Add plasma samples and a standard curve of known ADC concentrations to the plate.
-
Detection: Use a labeled anti-payload antibody (e.g., HRP-conjugated anti-MMAE) to detect the intact ADC.
-
Analysis: Measure the signal and calculate the concentration of intact ADC based on the standard curve. This measures the antibody with at least one drug attached.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Sample Preparation: Extract the free payload from the plasma using protein precipitation or solid-phase extraction.
-
Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and detect the payload.
-
Quantification: Compare the signal to a standard curve of the pure payload to determine its concentration in the plasma.
-
-
Data Analysis: Plot the concentration of intact ADC and free payload versus time to determine key pharmacokinetic parameters, such as half-life (t1/2), clearance, and exposure (AUC).
References
A Head-to-Head Comparison of Val-Cit and Exo-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides a detailed, objective comparison of two prominent cleavable linkers: the industry-standard valine-citrulline (Val-Cit) linker and the more recent innovation, the exo-cleavable linker. This comparison is supported by experimental data to inform rational ADC design and development.
The linker, which connects the monoclonal antibody to the cytotoxic payload, is pivotal to the stability, efficacy, and safety of an ADC.[][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated toxicities, while efficiently releasing the payload within the target tumor cells.[]
Mechanism of Action: A Tale of Two Cleavage Strategies
Both Val-Cit and exo-cleavable linkers are designed to be cleaved by enzymes within the lysosome of a cancer cell, a compartment with a lower pH and a high concentration of proteases like cathepsin B.[3][4]
The Val-Cit linker , a dipeptide of valine and citrulline, is recognized and cleaved by cathepsin B. This cleavage initiates the release of the cytotoxic payload. Often, a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), is placed between the dipeptide and the drug to ensure the release of the payload in its unmodified, active form.
Exo-cleavable linkers represent a structural evolution of traditional peptide linkers. In this design, the cleavable peptide sequence is repositioned to the "exo" position of the PABC moiety. This reconfiguration, often incorporating hydrophilic amino acids like glutamic acid, aims to address some of the inherent limitations of the linear Val-Cit design. The fundamental cleavage mechanism still relies on lysosomal proteases like cathepsin B.
Performance Under the Microscope: A Data-Driven Comparison
The decision between a Val-Cit and an exo-cleavable linker often hinges on key performance metrics such as stability, hydrophobicity, and resistance to premature cleavage. The following tables summarize quantitative data from comparative studies.
| Performance Metric | Val-Cit Linker | Exo-Cleavable Linker | Key Findings | References |
| Plasma Stability | Susceptible to premature cleavage by certain enzymes like carboxylesterases and human neutrophil elastase (NE). Can exhibit instability in mouse plasma, complicating preclinical studies. | Demonstrates enhanced stability and resistance to premature cleavage by carboxylesterases and human neutrophil elastase. Shows high long-term stability in both mouse and human plasma. | Exo-cleavable linkers offer superior stability in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity. | |
| Hydrophobicity & Aggregation | The hydrophobic nature of the Val-Cit linker can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). | The incorporation of hydrophilic moieties, such as glutamic acid, reduces hydrophobicity and minimizes aggregation, even with high DARs and hydrophobic payloads. | Exo-cleavable linkers can improve the physicochemical properties of ADCs, allowing for the use of more hydrophobic payloads and higher DARs without compromising stability. | |
| Drug-to-Antibody Ratio (DAR) | Typically limited to a DAR of 3-4 to avoid aggregation issues. | Can achieve higher DARs (e.g., 8) without significant aggregation. | The ability to support higher DARs with exo-cleavable linkers could lead to more potent ADCs. | |
| Enzymatic Cleavage & Payload Release | Efficiently cleaved by cathepsin B in the lysosome to release the payload. | Retains susceptibility to cathepsin B-mediated cleavage for effective payload release within the target cell. | Both linkers are designed for efficient payload release in the tumor microenvironment, but the exo-cleavable design provides better control over where this release occurs. |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cleavage mechanisms of both linker types and a typical experimental workflow for their evaluation.
Caption: Cleavage mechanism of a Val-Cit linker-based ADC.
Caption: Cleavage mechanism of an exo-cleavable linker-based ADC.
Caption: A generalized experimental workflow for ADC linker evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
-
Methodology:
-
Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.
-
At various time points, collect aliquots of the plasma sample and store them at -80°C.
-
To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the free payload by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The amount of intact ADC can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
In Vitro Linker Cleavage Assay
-
Objective: To evaluate the rate and extent of payload release from an ADC under specific enzymatic conditions that mimic the intracellular environment.
-
Methodology:
-
Prepare a reaction mixture containing the ADC at a specific concentration in a buffer appropriate for the enzyme of interest (e.g., acetate buffer, pH 5.0 for cathepsin B).
-
Add the purified enzyme (e.g., human cathepsin B) to initiate the cleavage reaction.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme.
-
Analyze the reaction mixture by techniques such as high-performance liquid chromatography (HPLC) or LC-MS to quantify the released payload and the remaining intact ADC.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the in vitro potency of an ADC on target cancer cells.
-
Methodology:
-
Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS, resazurin) or cell membrane integrity.
-
Conclusion: A Nuanced Decision
The choice between Val-Cit and exo-cleavable linkers is a nuanced decision that requires careful consideration of the specific project goals, the properties of the payload, and the desired characteristics of the final ADC.
The Val-Cit linker is a well-established and effective linker, particularly for payloads that are not excessively hydrophobic. Its rapid cleavage by cathepsin B can be advantageous for fast payload release. However, its potential instability in mouse plasma and hydrophobicity-related aggregation issues are important considerations.
The exo-cleavable linker offers significant advantages in terms of enhanced stability, reduced hydrophobicity, and the ability to accommodate higher DARs. This can lead to more potent, stable, and homogeneous ADCs, particularly when working with hydrophobic payloads. The improved in vivo stability of exo-cleavable linkers may also translate to a better safety profile.
As ADC technology continues to advance, novel linker designs like the exo-cleavable linker are addressing the limitations of earlier technologies, paving the way for the development of safer and more effective cancer therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the optimal linker for a given ADC candidate.
References
Val-Cit Linker Cleavage by Human Cathepsins: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells. This guide provides a comparative analysis of the cleavage of the Val-Cit linker by various human cathepsins, supported by experimental data and detailed protocols to aid in the validation of ADC efficacy and specificity.
Introduction to Val-Cit Linker Technology
The Val-Cit linker is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2] This targeted cleavage is paramount for the selective release of the cytotoxic drug inside cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3] The mechanism involves the enzymatic hydrolysis of the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyloxycarbonyl (PABC), which then rapidly releases the active drug.[4][5] While initially designed for cleavage by Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also process the Val-Cit linker.
Comparative Analysis of Val-Cit Linker Cleavage by Human Cathepsins
The efficiency of Val-Cit linker cleavage can vary among different human cathepsins. Understanding these differences is crucial for predicting the release of the payload in various tumor types with differing cathepsin expression profiles. The following table summarizes quantitative data from a study by Caculitan et al. (2017), which measured the release of free monomethyl auristatin E (MMAE) from an anti-HER2-VC(S)-MMAE antibody-drug conjugate after a 3-hour incubation with different purified human cathepsins.
| Human Cathepsin | Relative Amount of Free MMAE Released (%)* |
| Cathepsin B | 100 |
| Cathepsin S | ~100 |
| Cathepsin K | ~50 |
| Cathepsin L | ~50 |
| No Enzyme (Control) | < 5 |
*Data is normalized to the amount of MMAE released by Cathepsin B and is based on the findings from Caculitan et al. (2017) where Cathepsin B and S showed similar high levels of cleavage, while Cathepsin K and L showed intermediate levels.
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of linker cleavage. Below is a comprehensive protocol for an in vitro cathepsin cleavage assay.
In Vitro Cathepsin Cleavage Assay
Objective: To quantify the rate and extent of payload release from a Val-Cit linker-containing ADC upon incubation with purified human cathepsins.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant human Cathepsin B, K, L, and S
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard (for LC-MS/MS analysis)
-
96-well microplate
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate the recombinant human cathepsins according to the manufacturer's instructions. This typically involves pre-incubation in the assay buffer containing DTT.
-
-
Reaction Setup:
-
In a 96-well microplate, add the ADC solution to the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Start the cleavage reaction by adding the activated cathepsin solution to each well. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
-
Incubation:
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
At each designated time point, stop the reaction by adding an aliquot of the reaction mixture to the quench solution.
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload and any remaining intact ADC.
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point relative to the initial ADC concentration. The rate of cleavage and the half-life of the linker can be determined from these measurements.
-
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the key processes involved in Val-Cit linker cleavage and the experimental procedure.
Caption: ADC internalization and payload release pathway.
Caption: In vitro ADC cleavage assay workflow.
Alternative Linker Technologies
While the Val-Cit linker is widely used, several alternative dipeptide and other cleavable linkers have been developed to address specific challenges such as plasma stability and to offer different release kinetics.
-
Val-Ala Linker: This linker is also cleaved by Cathepsin B, albeit at a slower rate compared to Val-Cit. It exhibits lower hydrophobicity, which can be advantageous in reducing the potential for ADC aggregation.
-
Glu-Val-Cit Linker: This tripeptide linker was designed to improve stability in mouse plasma, addressing a common issue in preclinical ADC evaluation, while maintaining susceptibility to cathepsin cleavage.
-
Non-Cathepsin Cleavable Linkers: Other strategies include linkers that are sensitive to different triggers within the tumor microenvironment, such as acidic pH (hydrazone linkers) or a reducing environment (disulfide linkers).
Conclusion
The validation of Val-Cit linker cleavage by human cathepsins is a critical step in the preclinical development of ADCs. The data presented in this guide demonstrates that while Cathepsin B is a primary enzyme for cleavage, other cathepsins such as Cathepsin S, K, and L also contribute to payload release, albeit with varying efficiencies. This redundancy in cleavage mechanisms can be advantageous, potentially reducing the likelihood of tumor resistance due to the downregulation of a single protease. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the cleavage of Val-Cit and other protease-sensitive linkers, enabling a more thorough understanding of an ADC's mechanism of action and its potential for clinical success.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Tandem-Cleavage Linkers Emerge as a Superior Alternative to the Val-Cit-PAB Moiety in Antibody-Drug Conjugates
A detailed comparison of next-generation linkers for enhanced stability and tolerability in targeted cancer therapy.
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and safety. For years, the gold standard has been the cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, utilized in several approved ADCs. However, emerging research now points to tandem-cleavage linkers as a promising alternative, offering significant improvements in plasma stability and in vivo tolerability without compromising anti-tumor potency.
The primary drawback of the conventional Val-Cit-PAB linker lies in its susceptibility to premature cleavage by extracellular enzymes, such as elastase, in the bloodstream.[1][2] This can lead to the systemic release of the cytotoxic payload, resulting in off-target toxicities, most notably myelosuppression.[1][3] To address this limitation, tandem-cleavage linkers have been engineered with a dual-trigger mechanism that requires two sequential enzymatic events for payload release, thereby enhancing their stability in circulation.[3]
This guide provides an in-depth comparison of tandem-cleavage linkers and the Val-Cit-PAB linker, presenting key experimental data, detailed methodologies, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in the design of next-generation ADCs.
Mechanism of Action: A Tale of Two Cleavage Strategies
The fundamental difference between the Val-Cit-PAB and tandem-cleavage linkers lies in their payload release mechanisms. The Val-Cit-PAB linker relies on a single cleavage event, whereas the tandem-cleavage linker incorporates a protective group that must be removed before the second cleavage can occur.
The Val-Cit-PAB linker is a tripartite system composed of a valine-citrulline dipeptide, a self-immolative p-aminobenzylcarbamate (PABC) spacer, and the cytotoxic payload. The Val-Cit dipeptide is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond between citrulline and the PAB group. This initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active payload.
In contrast, the tandem-cleavage linker introduces an additional layer of control. A common strategy involves masking the dipeptide cleavage site with a sterically hindering moiety, such as a β-glucuronide group. This protective group is stable in the bloodstream but is cleaved by β-glucuronidase, another lysosomal enzyme. Once the ADC is internalized and reaches the lysosome, β-glucuronidase removes the glucuronide group, exposing the dipeptide sequence. Subsequently, cathepsin B can cleave the dipeptide, triggering the self-immolation of the PAB spacer and the release of the payload. This dual-cleavage requirement significantly reduces the likelihood of premature payload release in circulation.
Mechanism of Val-Cit-PAB Linker Cleavage
Caption: Cleavage pathway of the Val-Cit-PAB linker.
Mechanism of Tandem-Cleavage Linker Cleavage
References
Next-Generation Cleavable Linkers: A Preclinical Comparative Guide
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and safety. Next-generation cleavable linkers are being engineered to offer improved stability in circulation and more efficient, tumor-specific payload release. This guide provides a preclinical evaluation of these advanced linkers, comparing their performance using experimental data and outlining the methodologies for their assessment.
Comparative Performance of Next-Generation Cleavable Linkers
The preclinical performance of various cleavable linkers is summarized below, with a focus on plasma stability, in vitro cytotoxicity, and in vivo efficacy. These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidic pH, or a reducing environment.[1]
| Linker Type | Example | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Xenograft Model) | Key Advantages |
| Dipeptide (Cathepsin B Cleavable) | Val-Cit (vc) | Human: High, Mouse: Low[2] | Potent (payload-dependent)[3] | Effective, but mouse instability can be a challenge[4] | Well-established, efficient cleavage in lysosomes[5] |
| Val-Ala (va) | Higher mouse plasma stability than Val-Cit | Comparable to Val-Cit | Improved performance in mouse models | Lower hydrophobicity, reduced aggregation | |
| Exolinker | Exo-EVC-Exatecan | Superior DAR retention over 7 days compared to T-DXd linker | IC50 of 0.9 nM for exatecan payload | Similar tumor growth inhibition to T-DXd in NCI-N87 model | Enhanced stability and higher achievable DAR |
| Glucuronide (β-glucuronidase Cleavable) | Glucuronide-MMAE | Significantly improved stability in rat serum vs. Val-Cit | Potent (payload-dependent) | Better efficacy than vedotin benchmark in Granta-519 model | Highly specific cleavage by tumor-associated β-glucuronidase |
| pH-Sensitive | Hydrazone | ~2 days in human and mouse plasma | Effective at acidic pH | Efficacious, but potential for premature release | Targets acidic tumor microenvironment and endosomes |
| Redox-Sensitive | Disulfide | Stability can be modulated by steric hindrance | Potent intracellular release | Effective | Cleaved by high glutathione levels inside tumor cells |
| Sulfatase-Cleavable | Arylsulfatase-cleavable | High plasma stability (> 7 days) in mouse plasma | Higher cytotoxicity than non-cleavable and Val-Ala ADCs | To be determined | Exploits overexpressed sulfatases in tumors |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Protocol:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates linker cleavage and payload loss.
-
The half-life of the ADC in plasma is calculated by plotting the percentage of intact ADC remaining over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
Protocol:
-
Seed cancer cell lines (both antigen-positive and antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and an unconjugated antibody control.
-
Incubate for a period of 72-120 hours.
-
Add MTT solution to each well and incubate for 1-4 hours.
-
Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model Evaluation
Objective: To assess the anti-tumor efficacy of the ADC in a living organism.
Protocol:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
When tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the mechanisms and methodologies involved in the preclinical evaluation of next-generation cleavable linkers.
Preclinical evaluation workflow for ADCs with next-generation cleavable linkers.
Mechanism of Action: Payload-Induced Signaling Pathways
The cytotoxic payloads released from cleavable linkers induce cancer cell death through various mechanisms. Two common examples are Monomethyl Auristatin E (MMAE), a microtubule inhibitor, and Exatecan, a topoisomerase I inhibitor.
Signaling pathway of MMAE-induced cell death.
Signaling pathway of Exatecan-induced cell death.
References
Correlation of In Vitro and In Vivo Efficacy for Valine-Citrulline Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) linker has become a cornerstone in the development of antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient cleavage by lysosomal proteases within tumor cells.[] Establishing a strong in vitro-in vivo correlation (IVIVC) is crucial for the preclinical assessment and clinical translation of Val-Cit ADCs. This guide provides an objective comparison of their in vitro and in vivo performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Val-Cit Linker-Based ADCs
The efficacy of a Val-Cit ADC begins with the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, internalizing the ADC-antigen complex.[2] The complex is then trafficked to the lysosome, where cathepsin B, an enzyme often overexpressed in tumor cells, cleaves the Val-Cit dipeptide.[2][3] This cleavage releases the potent cytotoxic payload, which can then exert its cell-killing effect.[2] The released payload, if membrane-permeable, can also diffuse into neighboring antigen-negative cells, leading to a "bystander effect."
Caption: Mechanism of action of a Val-Cit ADC.
Quantitative Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize representative quantitative data for Val-Cit ADCs and compare them with other linker technologies. It is important to note that a direct comparison can be challenging due to variations in antibodies, payloads, target antigens, and experimental models across different studies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Antibody | Payload | Linker | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab | MMAE | Val-Cit | HER2+ cell line | 14.3 | |
| Trastuzumab | MMAE | Val-Ala | HER2+ cell line | 92 | |
| Anti-HER2 | MMAE | EVCit | KPL-4 | 100-120 | |
| Anti-HER2 | MMAE | VCit | KPL-4 | 100-120 | |
| Anti-HER2 | MMAE | SVCit | KPL-4 | 100-120 |
Table 2: In Vivo Efficacy of ADCs in Xenograft Mouse Models
| ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Comments | Reference |
| ADC with Glu-Val-Cit linker | Xenograft | Not Specified | Superior | Exhibited greater treatment efficacy compared to the Val-Cit based variant. | |
| ADC with Val-Cit linker | Xenograft | Not Specified | Effective | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant. | |
| Trastuzumab-vc-MMAE | Heterogeneous Tumor | Not Specified | High | Bystander effect contributes to efficacy in tumors with varied antigen expression. |
Table 3: Comparative Properties of Val-Cit and Val-Ala Linkers
| Property | Val-Cit Linker | Val-Ala Linker | Impact on ADC Development | Reference |
| Hydrophobicity | More hydrophobic | Less hydrophobic | Lower hydrophobicity of Val-Ala is advantageous for conjugating lipophilic payloads. | |
| Aggregation | Prone to aggregation at high DARs | Less aggregation, allowing for higher DARs | Val-Ala linkers can enable the production of ADCs with higher DARs and limited aggregation. | |
| In Vivo Efficacy | Effective, but can be limited by instability in mouse models. | Has shown better performance in some preclinical models. | The choice of linker can directly impact the outcome of in vivo studies. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy and for comparing results across different studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-Drug Conjugate (ADC)
-
Unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the different concentrations to the wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of solubilization solution to each well and place on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
ADC therapeutic
-
Vehicle control
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the ADC (e.g., intravenously) at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise and weigh the tumors.
-
Toxicity Assessment: Monitor animal body weight and general health as indicators of toxicity.
-
Data Analysis: Calculate tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.
In Vitro-In Vivo Correlation (IVIVC)
The goal of IVIVC is to use in vitro data to predict in vivo performance, thereby streamlining the drug development process. For ADCs, this involves correlating metrics like in vitro cytotoxicity (IC50) with in vivo tumor growth inhibition. A strong correlation can help in selecting promising ADC candidates for further development. However, factors such as linker stability in plasma, ADC pharmacokinetics, and tumor microenvironment complexities can affect this correlation.
References
Safety Operating Guide
Personal protective equipment for handling Val-Cit-PAB-DEA-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of the antibody-drug conjugate (ADC) linker, Val-Cit-PAB-DEA-COOH. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. This compound is presumed to be cytotoxic and should be handled with the utmost care.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against exposure to potentially hazardous materials like this compound.[1] Given its intended application in ADCs, it should be treated as a highly potent compound.[2][3]
Minimum PPE Requirements
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[4] Inner glove tucked under the gown cuff, outer glove overlapping. | Prevents skin contact and absorption.[5] Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the compound as a powder or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the spread of contamination outside of the work area. |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood, biological safety cabinet, or an isolator to minimize exposure risk.
Preparation and Weighing:
-
Designate a work area: Cordon off and label a specific area for handling the compound.
-
Pre-weighing checks: Ensure the chemical fume hood or other containment device is functioning correctly.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a plastic-backed absorbent liner within the containment device to contain any spills.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid aerosolization.
General Handling:
-
Avoid contamination: Always use dedicated equipment (spatulas, glassware, etc.) for this compound.
-
Transportation: When moving the compound, even in a sealed container, use a secondary container to prevent spills in case the primary container is compromised.
-
Post-handling: After handling, wipe down the work surface with an appropriate deactivating solution followed by a cleaning agent.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with the compound (e.g., gloves, gowns, shoe covers, absorbent pads) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled, and leak-proof hazardous waste container designated for cytotoxic liquid waste. Do not mix with other chemical waste streams. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste. |
All cytotoxic waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.
IV. Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is crucial.
Spill Management:
-
Alert others: Immediately notify personnel in the vicinity and restrict access to the area.
-
Don PPE: If not already wearing it, put on the full required PPE.
-
Contain the spill: For liquid spills, cover with an absorbent material from a cytotoxic spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the area: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a cytotoxic waste container.
-
Decontaminate: Decontaminate the area with an appropriate cleaning agent.
-
Report the incident: Document and report the spill according to your institution's safety protocols.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Diagrams
Caption: Workflow for handling this compound.
Caption: Essential PPE for handling cytotoxic compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
